Box5 TFA
Description
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Structure
2D Structure
Properties
Molecular Formula |
C32H51F3N6O15S2 |
|---|---|
Molecular Weight |
880.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H50N6O13S2.C2HF3O2/c1-15(2)11-19(28(46)47)35-25(43)16(7-8-22(38)39)33-27(45)20(14-50)32-21(37)13-31-24(42)18(12-23(40)41)34-26(44)17(9-10-51-6)36-29(48)49-30(3,4)5;3-2(4,5)1(6)7/h15-20,50H,7-14H2,1-6H3,(H,31,42)(H,32,37)(H,33,45)(H,34,44)(H,35,43)(H,36,48)(H,38,39)(H,40,41)(H,46,47);(H,6,7)/t16-,17-,18-,19-,20-;/m0./s1 |
InChI Key |
CJJYMBDLHOASBT-HCDNWCCTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Box5 (TFA) in Inhibiting Wnt5a Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wnt5a, a member of the Wingless/Integrated (Wnt) family of secreted glycoproteins, is a key regulator of non-canonical Wnt signaling pathways. These pathways are crucial for a multitude of cellular processes, including cell polarity, migration, and proliferation. Dysregulation of Wnt5a signaling has been implicated in various pathologies, notably cancer, where it can promote tumor progression and metastasis. Consequently, the development of specific inhibitors of Wnt5a signaling is of significant interest for therapeutic intervention. Box5, a synthetic hexapeptide derived from Wnt5a, has emerged as a potent and selective antagonist of Wnt5a signaling, showing promise in preclinical studies. This technical guide provides an in-depth overview of the role of Box5 in inhibiting Wnt5a signaling, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.
Molecular Mechanism of Box5 Inhibition
Box5, a t-butyloxycarbonyl-modified hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu), functions as a direct antagonist of Wnt5a-mediated signaling.[1][2] Its inhibitory action is primarily focused on the Wnt/Ca2+ pathway, a non-canonical Wnt signaling cascade initiated by the binding of Wnt5a to its receptors.
The binding of Wnt5a to its receptor complex, which often includes a Frizzled (Fzd) receptor (such as Fzd5) and a co-receptor like Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2), triggers a cascade of intracellular events.[3] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4]
Box5 exerts its inhibitory effect by antagonizing the Wnt5a-induced release of intracellular Ca2+ and the subsequent activation of PKC.[1][2] While the precise binding partner of Box5 is not definitively established through co-immunoprecipitation data in the provided search results, it is suggested to compete with Wnt5a for binding to its receptor complex.[4] This interference prevents the downstream signaling events that are crucial for Wnt5a-mediated cellular responses, such as cell migration and invasion.[1][2]
Quantitative Data on Box5 Inhibition
The inhibitory effects of Box5 on Wnt5a signaling have been quantified in various studies. A key finding is the significant reduction in Wnt5a-induced intracellular calcium mobilization.
| Parameter | Cell Line | Box5 Concentration | % Inhibition | Reference |
| Wnt5a-induced Ca2+ Signaling | A2058 melanoma | 100 µM | >70% | [5] |
| Assay | Cell Line | Box5 Concentration | Effect | Reference |
| Cell Migration | A2058 melanoma | 100 µM | Statistically significant inhibition | [1] |
| Cell Invasion | HTB63 melanoma | 100 µM | Inhibition of basal invasion | [2] |
| p-MARCKS Expression | A2058 melanoma | 100 µM | Decreased expression | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory role of Box5 on Wnt5a signaling.
Intracellular Calcium Imaging Assay
This protocol is used to measure changes in intracellular calcium concentration in response to Wnt5a and the inhibitory effect of Box5.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Recombinant Wnt5a
-
Box5 (TFA)
-
Fluorescence microscope with dual-wavelength excitation capabilities (340 nm and 380 nm)
Protocol:
-
Cell Culture: Plate cells (e.g., A2058 melanoma cells) on glass coverslips and culture to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with 1% BSA.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Box5 Pre-incubation: Incubate the cells with the desired concentration of Box5 (e.g., 100 µM) or vehicle control for a specified time (e.g., 1 hour) prior to Wnt5a stimulation.
-
Image Acquisition:
-
Mount the coverslip onto the microscope stage.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
-
-
Wnt5a Stimulation: Add recombinant Wnt5a (e.g., 200 ng/mL) to the cells and continue recording the fluorescence ratio for a designated period.
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon Wnt5a stimulation in the presence and absence of Box5 to determine the percentage of inhibition.
Cell Migration Assay (Boyden Chamber)
This assay quantifies the migratory capacity of cells in response to Wnt5a and its inhibition by Box5.
Materials:
-
Boyden chambers (transwell inserts with a porous membrane)
-
Matrigel (for invasion assays)
-
Cell culture medium
-
Recombinant Wnt5a
-
Box5 (TFA)
-
Calcein AM or crystal violet for cell staining
Protocol:
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Rehydrate the membrane with serum-free medium.
-
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum or Wnt5a) to the lower chamber.
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Pre-incubate the cells with Box5 or vehicle control.
-
Seed the cells into the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 12-24 hours).
-
Cell Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the Box5-treated group to the control group to determine the extent of migration inhibition.
Western Blot for Phosphorylated MARCKS
This protocol is used to detect the phosphorylation status of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a downstream target of PKC, as an indicator of Wnt5a signaling activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Wnt5a in the presence or absence of Box5 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MARCKS and total MARCKS.
-
Normalize the phospho-MARCKS signal to the total MARCKS signal to determine the relative phosphorylation level.
-
Conclusion
Box5 (TFA) has been established as a valuable research tool and a potential therapeutic candidate for diseases driven by aberrant Wnt5a signaling. Its mechanism of action, centered on the inhibition of the Wnt/Ca2+ pathway, provides a specific means to counteract the pro-migratory and pro-invasive effects of Wnt5a. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Wnt5a in health and disease and to develop novel therapeutic strategies targeting this important signaling pathway. Further investigation into the precise binding interactions of Box5 and its in vivo efficacy will be crucial for its translation into clinical applications.
References
- 1. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WNT-5A: signaling and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Box5 (TFA): A Technical Guide to its Antagonistic Effect on Wnt5a-Mediated Ca2+ Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Box5, a synthetic hexapeptide derived from Wnt5a (t-Boc-Met-Asp-Gly-Cys-Glu-Leu), has emerged as a potent antagonist of the non-canonical Wnt5a signaling pathway.[1][2] This pathway is increasingly implicated in the progression of various diseases, including melanoma, where it promotes cell migration and invasion.[2][3] A key downstream effect of Wnt5a activation is the release of intracellular calcium (Ca2+), a ubiquitous second messenger that triggers a cascade of cellular responses. Box5 exerts its inhibitory effects by directly attenuating this Wnt5a-mediated Ca2+ signaling.[2][4] This technical guide provides an in-depth overview of Box5, its mechanism of action with a focus on Ca2+ release, a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The trifluoroacetate (TFA) salt of Box5 is a common commercially available form, resulting from its synthesis and purification process. While TFA itself can have biological effects, this document will focus on the pharmacological actions of the Box5 peptide.[1]
Mechanism of Action: Inhibition of Wnt5a-Induced Ca2+ Release
The Wnt5a/Ca2+ signaling pathway is initiated by the binding of the Wnt5a ligand to a member of the Frizzled (FZD) family of receptors, such as FZD5 in melanoma cells.[2][5] This ligand-receptor interaction activates a heterotrimeric G-protein, which in turn stimulates Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in the intracellular Ca2+ concentration ([Ca2+]i).[5] This elevation in [Ca2+]i activates downstream effector proteins, including Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which subsequently phosphorylate a variety of target proteins to modulate cellular processes like cell migration and invasion.[4][7]
Box5 functions as a direct antagonist of this pathway. While its precise binding target is still under investigation, it is hypothesized to interact with the Wnt5a receptor complex, thereby preventing the activation of the downstream signaling cascade.[8] This inhibition has been demonstrated by a significant reduction in Wnt5a-induced intracellular Ca2+ release and a subsequent decrease in the phosphorylation of PKC substrates, such as the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[1][3][4]
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory effect of Box5 on Wnt5a-mediated signaling events related to Ca2+ release.
| Parameter | Cell Line | Box5 Concentration | Effect | Reference |
| Inhibition of Wnt5a-induced Ca2+ Signaling | A2058 melanoma cells | 100 µM | >70% inhibition | [3][4] |
| Inhibition of Wnt5a-stimulated MARCKS Phosphorylation | A2058 melanoma cells | 100 µM | Inhibition observed (qualitative) | [1][3][4] |
Note: Further dose-response studies are required to determine the IC50 of Box5 for the inhibition of Wnt5a-induced Ca2+ release.
Experimental Protocols
Measurement of Intracellular Ca2+ Concentration Using Fura-2 AM
This protocol describes a ratiometric fluorescence microscopy method for measuring intracellular Ca2+ levels in cultured melanoma cells, such as A2058, upon stimulation with Wnt5a and inhibition by Box5.
Materials:
-
A2058 melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Glass-bottom culture dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Recombinant Wnt5a
-
Box5 (TFA)
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Culture A2058 melanoma cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. For imaging experiments, seed the cells onto glass-bottom culture dishes and allow them to adhere and grow to 70-80% confluency.[9]
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
On the day of the experiment, dilute the Fura-2 AM stock solution in serum-free DMEM or HBS to a final concentration of 2-5 µM. To aid in the dispersion of the dye, add an equal volume of 20% Pluronic F-127.[10]
-
Wash the cells once with pre-warmed HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[9][10]
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to the dish and allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.[9]
-
-
Imaging:
-
Mount the culture dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To assess the effect of Box5, pre-incubate the cells with the desired concentration of Box5 (e.g., 100 µM) for a specified period (e.g., 15-30 minutes) before stimulation.
-
Stimulate the cells with recombinant Wnt5a (e.g., 100-200 ng/mL) and record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular Ca2+ concentration.
-
Compare the Wnt5a-induced Ca2+ response in the presence and absence of Box5 to quantify the inhibitory effect.
-
Western Blot for Phosphorylated MARCKS
This protocol describes the detection of phosphorylated MARCKS (p-MARCKS) as a downstream indicator of PKC activation following Wnt5a stimulation and its inhibition by Box5.
Materials:
-
A2058 melanoma cells
-
DMEM with 10% FBS
-
Recombinant Wnt5a
-
Box5 (TFA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MARCKS (Ser152/156) and anti-total MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed A2058 cells in culture plates and grow to 80-90% confluency.
-
For inhibitor studies, pre-incubate the cells with Box5 (e.g., 100 µM) for a specified time.
-
Stimulate the cells with Wnt5a (e.g., 200 ng/mL) for the desired time (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MARCKS overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total MARCKS.
-
Quantify the band intensities for p-MARCKS and total MARCKS.
-
Calculate the ratio of p-MARCKS to total MARCKS for each condition to determine the effect of Wnt5a and Box5 on MARCKS phosphorylation.
-
Visualizations
Wnt5a/Ca2+ Signaling Pathway
Caption: Wnt5a/Ca2+ signaling pathway and the inhibitory action of Box5.
Experimental Workflow for Measuring Intracellular Ca2+
Caption: Workflow for measuring Box5's effect on Wnt5a-induced Ca2+ release.
Conclusion
Box5 (TFA) is a valuable research tool for investigating the roles of the Wnt5a/Ca2+ signaling pathway in various physiological and pathological processes. Its ability to potently and specifically inhibit Wnt5a-mediated intracellular Ca2+ release makes it a candidate for further investigation in the development of therapeutics targeting diseases driven by aberrant Wnt5a signaling, such as metastatic melanoma. This technical guide provides a foundational understanding of Box5's mechanism of action, quantitative effects, and the experimental methodologies required for its study. Further research to elucidate its precise binding target and to conduct comprehensive dose-response analyses will be crucial for its continued development and application in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]
- 6. Wnt-5a/Frizzled9 Receptor Signaling through the Gαo-Gβγ Complex Regulates Dendritic Spine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt拮抗剂III,Box5 The Wnt Antagonist III, Box5 controls the biological activity of Wnt. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
Unlocking New Avenues in Melanoma Research: A Technical Guide to the Application of Box5 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastatic melanoma remains a significant clinical challenge, demanding innovative therapeutic strategies. The Wnt5a signaling pathway has emerged as a critical player in melanoma progression, promoting invasion and metastasis. This technical guide provides an in-depth exploration of Box5, a potent antagonist of the Wnt5a receptor, and its potential research applications in melanoma. By inhibiting the non-canonical Wnt5a pathway, Box5 presents a promising avenue for investigating novel anti-metastatic therapies. This document details the mechanism of action of Box5, provides comprehensive experimental protocols for its in vitro evaluation, and presents quantitative data on its efficacy in melanoma cell models.
Introduction: The Role of Wnt5a in Melanoma and the Emergence of Box5
The Wnt signaling pathways are crucial in embryonic development and tissue homeostasis. In melanoma, the non-canonical Wnt5a pathway is frequently dysregulated, contributing to a more aggressive and invasive phenotype. Wnt5a, a secreted glycoprotein, binds to the Frizzled-5 (FZD5) receptor on melanoma cells, initiating a signaling cascade that promotes cell motility and invasion.[1][2] This makes the Wnt5a pathway an attractive target for therapeutic intervention.
Box5 is a synthetic N-butyloxycarbonyl hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu) derived from Wnt5a.[3] It functions as a direct antagonist of Wnt5a signaling, effectively blocking the interaction between Wnt5a and its receptor.[4][5] This inhibition leads to a downstream blockade of key signaling events, ultimately reducing the invasive capacity of melanoma cells. The trifluoroacetate (TFA) salt of Box5 is a common formulation used in research settings.
Mechanism of Action: Inhibition of Wnt5a-Mediated Signaling
Box5 exerts its anti-invasive effects by specifically targeting the Wnt5a signaling cascade. The binding of Wnt5a to the FZD5 receptor in melanoma cells triggers the activation of Protein Kinase C (PKC) and an increase in intracellular calcium (Ca2+) levels.[5][6] These signaling events are critical for the cytoskeletal rearrangements and cellular motility required for invasion.
Box5 directly interferes with this process, leading to:
-
Inhibition of PKC Activation: Box5 prevents the Wnt5a-induced phosphorylation and activation of PKC. A key substrate of PKC in this pathway is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS). Therefore, the inhibition of MARCKS phosphorylation (p-MARCKS) serves as a reliable indicator of Box5 activity.[4][7]
-
Suppression of Intracellular Calcium Mobilization: Box5 significantly attenuates the Wnt5a-stimulated release of intracellular Ca2+.[4] This disruption of calcium signaling further contributes to the impairment of cell migration.
The logical relationship of Box5's mechanism of action is to antagonize the Wnt5a receptor, thereby inhibiting the downstream signaling of PKC and Ca2+ mobilization, which in turn blocks melanoma cell migration and invasion.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Frizzled receptors in melanomagenesis: From molecular interactions to target identification [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. WNT5A-Induced Activation of the Protein Kinase C Substrate MARCKS Is Required for Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
structure and chemical properties of Box5 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Box5, as a trifluoroacetic acid (TFA) salt, is a synthetic, N-terminally butyloxycarbonyl (Boc)-protected hexapeptide. It functions as a potent and specific antagonist of the Wnt5a signaling pathway. By inhibiting this pathway, Box5 effectively curtails cancer cell migration and invasion, demonstrating significant potential as a therapeutic agent in oncology, particularly in the context of melanoma.
Structure and Chemical Properties
Box5 (TFA) is a modified peptide with a specific amino acid sequence and protective groups that are crucial for its antagonist activity.
Table 1: Chemical and Physical Properties of Box5 (TFA)
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | PubChem[1] |
| Molecular Formula | C₃₂H₅₁F₃N₆O₁₅S₂ | PubChem[1] |
| Amino Acid Sequence | Met-Asp-Gly-Cys-Glu-Leu (MDGCEL) | PubChem[1] |
| Modification | N-terminal tert-butoxycarbonyl (Boc) group | Selleck Chemicals[2] |
| Salt Form | Trifluoroacetic acid (TFA) salt | PubChem[1] |
| Molecular Weight | 880.9 g/mol | PubChem[1] |
| CAS Number | 881188-48-3 (for the parent peptide) | Selleck Chemicals[2] |
Mechanism of Action: Antagonism of the Wnt5a Signaling Pathway
Box5 exerts its biological effects by directly inhibiting the non-canonical Wnt5a signaling pathway. This pathway plays a critical role in embryonic development and has been implicated in the progression of several cancers, including melanoma, by promoting cell motility and invasion.[3][4]
The binding of Wnt5a to its receptor complex, which can include Frizzled (Fz) and Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) proteins, initiates a signaling cascade.[5] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[6][7] The elevation of intracellular Ca²⁺ and activation of PKC are key events that lead to the phosphorylation of downstream targets, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), and subsequent cytoskeletal rearrangements that drive cell migration and invasion.[8]
Box5 acts as a competitive antagonist, likely by binding to the Wnt5a receptor complex and preventing the binding of Wnt5a. This blockade inhibits the downstream signaling cascade, preventing the release of intracellular Ca²⁺ and the activation of PKC.[2][9] The inhibitory effect of Box5 on Wnt5a-induced MARCKS phosphorylation has been experimentally demonstrated.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Box5.
Cell Invasion Assay
This assay quantifies the ability of cells to move through a basement membrane matrix, mimicking in vivo invasion.
-
Materials:
-
Matrigel Invasion Chambers (8-µm pore size, 24-well format)
-
Melanoma cell lines (e.g., A2058, HTB63)
-
Serum-free cell culture medium
-
Recombinant Wnt3a and Wnt5a
-
Box5 (TFA)
-
4% Paraformaldehyde (PFA)
-
Crystal Violet stain
-
-
Procedure:
-
Prepare a cell suspension of 25,000 cells/well in serum-free medium.[8]
-
For treatment groups, pre-incubate the cells with 100 µM Box5 for 40 minutes with gentle agitation.[8]
-
Add the cell suspension to the upper chamber of the Matrigel inserts.
-
Add stimuli to the respective wells (e.g., 0.05 µg/mL rWnt3a, 0.2 µg/mL rWnt5a).[8]
-
Incubate the plate for 24 hours to allow for cell invasion.[8]
-
Following incubation, fix the cells by adding 4% PFA.[8]
-
Stain the invaded cells with Crystal Violet.[8]
-
Count the number of stained, invaded cells under a microscope.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to stimuli, providing a direct readout of Wnt5a pathway activation.
-
Materials:
-
Melanoma cell line (e.g., A2058)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Recombinant Wnt5a
-
Box5 (TFA)
-
Endothelin-1 (ET-1) and Carbachol (as controls)
-
Fluorescence plate reader or microscope capable of ratiometric imaging
-
-
Procedure:
-
Culture A2058 cells to an appropriate confluency on a suitable plate for fluorescence measurement.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation in the dark at 37°C.
-
For antagonist treatment, pre-incubate the dye-loaded cells with 100 µM Box5 overnight.[9]
-
Wash the cells to remove extracellular dye.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with 0.1 µg/mL recombinant Wnt5a and record the change in fluorescence over time.[9]
-
As controls, stimulate separate wells with 10 nM ET-1 or 5 µM carbachol to assess the specificity of Box5's inhibitory effect.[9]
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2).
-
Quantitative Data
While a specific IC₅₀ value for Box5 has not been prominently reported in the reviewed literature, its potent antagonistic activity has been demonstrated through quantitative analysis of its effects in functional assays.
Table 2: Quantitative Analysis of Box5 Activity
| Assay | Cell Line | Treatment | Result | Source |
| Wnt5a-induced Ca²⁺ Signaling | A2058 | 100 µM Box5 (overnight pre-incubation) followed by 0.1 µg/mL rWnt5a | 70% inhibition of Wnt5a-induced Ca²⁺ signaling | ResearchGate[9] |
| MARCKS Phosphorylation | A2058 | 100 µM Box5 (overnight pre-incubation) followed by 0.2 µg/mL rWnt5a for 45 min | Inhibition of rWnt5a-stimulated MARCKS phosphorylation | ResearchGate[9] |
| Cell Invasion | A2058 | 100 µM Box5 (40 min pre-incubation) followed by 0.2 µg/mL rWnt5a | Abolished Wnt5a-induced cell invasion | Jenei et al., 2009[8] |
| Basal Cell Invasion | HTB63 (Wnt5a-expressing) | 100 µM Box5 | Inhibition of basal cell invasion | Jenei et al., 2009[8] |
Conclusion
Box5 (TFA) is a well-characterized and potent antagonist of the Wnt5a signaling pathway. Its ability to inhibit key downstream events such as intracellular calcium release and PKC activation translates to a significant reduction in cancer cell migration and invasion. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting the Wnt5a pathway in oncology and other relevant disease areas. Further investigation into the in vivo efficacy and pharmacokinetic properties of Box5 is warranted to fully elucidate its clinical promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt5a: its signalling, functions and implication in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Box5: A Potent Antagonist of Wnt5a Signaling in Drug Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of Box5, a synthetic hexapeptide that has emerged as a potent and specific inhibitor of the Wnt5a signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Wnt5a-mediated cellular processes, particularly in the context of cancer metastasis.
Introduction to Box5
Box5 is a Wnt5a-derived N-terminally butyloxycarbonyl (Boc)-protected hexapeptide with the amino acid sequence {t-Boc}-Met-Asp-Gly-Cys-Glu-Leu.[1][2] It was developed as a specific antagonist to counteract the pro-metastatic effects of Wnt5a, a secreted glycoprotein that is frequently overexpressed in aggressive cancers such as melanoma.[2][3] Box5 functions by directly inhibiting the non-canonical Wnt signaling pathway, thereby attenuating cellular responses crucial for tumor progression, including cell migration and invasion.[2][4]
Mechanism of Action: Inhibition of Non-Canonical Wnt5a Signaling
Box5 exerts its inhibitory effects by targeting the interaction between Wnt5a and its receptor, Frizzled-5 (Fzd5).[2][5] This interaction is a key initiating step in the non-canonical Wnt signaling cascade. By binding to Fzd5, Box5 competitively inhibits Wnt5a binding, leading to the downstream suppression of two critical signaling arms: the Protein Kinase C (PKC) pathway and the calcium (Ca2+) signaling pathway.[2][6]
The inhibition of Wnt5a-induced PKC activation is evidenced by the decreased phosphorylation of the PKC substrate, myristoylated alanine-rich C-kinase substrate (MARCKS).[6] Concurrently, Box5 significantly blocks the transient increase in intracellular Ca2+ levels that is normally triggered by Wnt5a.[4][6] The abrogation of these signaling events ultimately results in the inhibition of cytoskeletal rearrangements and cellular motility, which are essential for cancer cell migration and invasion.[3][4]
Figure 1: Wnt5a Signaling and Box5 Inhibition.
Quantitative Data on Box5 Activity
The inhibitory potency of Box5 has been quantified in various in vitro cellular assays. The following tables summarize the key quantitative findings from studies on melanoma cell lines.
| Parameter | Cell Line | Concentration of Box5 | Recombinant Wnt5a (rWnt5a) | Observed Effect | Reference |
| Inhibition of Ca2+ Signaling | A2058 | 100 µM | 0.1 µg/mL | >70% inhibition of Wnt5a-induced Ca2+ release | [4][6] |
| Inhibition of PKC Activity | A2058 | 100 µM | 0.2 µg/mL | Decreased phosphorylation of MARCKS | [1][6] |
| Inhibition of Cell Migration | HTB63 | Not Specified | Endogenous Wnt5a | Inhibition of basal migration | [7] |
| Inhibition of Cell Invasion | A2058 | Not Specified | Exogenous Wnt5a | Abolished Wnt5a-induced invasion | [4][7] |
| Inhibition of Cell Invasion | HTB63 | Not Specified | Endogenous Wnt5a | Inhibition of basal invasion | [7] |
Note: Specific IC50 values for Box5 are not consistently reported in the reviewed literature; instead, effective concentrations are provided.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Box5.
Cell Migration and Invasion Assays (Boyden Chamber/Transwell Assay)
This protocol is adapted for assessing the effect of Box5 on Wnt5a-induced cell migration and invasion.
Figure 2: Cell Migration/Invasion Assay Workflow.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel® Basement Membrane Matrix (for invasion assays)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Box5 peptide
-
Recombinant Wnt5a (rWnt5a)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% Crystal Violet)
-
Cotton swabs
Procedure:
-
(For Invasion Assay Only) Thaw Matrigel® on ice and dilute to the desired concentration with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel® solution and incubate at 37°C for at least 2 hours to allow for gelation.
-
Culture melanoma cells (e.g., A2058 or HTB63) to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
To the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).
-
Add Box5 and/or rWnt5a to the upper and/or lower chambers at the desired concentrations. Include appropriate controls (vehicle, rWnt5a alone, Box5 alone).
-
Incubate the plate at 37°C in a humidified incubator for a period of 16-48 hours, depending on the cell type and experimental setup.
-
After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in multiple fields of view using a light microscope.
-
Quantify the results and express them as a percentage of the control.
Intracellular Calcium Measurement
This protocol describes the measurement of intracellular Ca2+ flux using the fluorescent indicator Indo-1 AM.
Materials:
-
Indo-1 AM fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Box5 peptide
-
Recombinant Wnt5a (rWnt5a)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorometer or flow cytometer capable of ratiometric measurement
Procedure:
-
Culture melanoma cells on glass coverslips or in suspension, depending on the available equipment.
-
Prepare a loading solution of Indo-1 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the Indo-1 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in fresh HBSS and allow them to rest for at least 15 minutes at room temperature.
-
If using a fluorometer, place the coverslip with the loaded cells into a cuvette containing HBSS. If using a flow cytometer, the cells remain in suspension.
-
Establish a baseline fluorescence reading.
-
For inhibition studies, pre-incubate the cells with Box5 (e.g., 100 µM) for a specified period before stimulation.
-
Add rWnt5a (e.g., 0.1 µg/mL) to the cells and record the change in fluorescence ratio (emission at ~405 nm / emission at ~485 nm for Indo-1) over time.
-
As a positive control, add ionomycin to elicit a maximal Ca2+ response.
-
As a negative control, add EGTA to chelate extracellular Ca2+.
-
Analyze the data by calculating the peak change in the fluorescence ratio in response to stimulation.
Conclusion and Future Directions
Box5 has been established as a valuable research tool for investigating the roles of Wnt5a in various cellular processes. Its specificity and potent inhibitory activity make it a promising lead compound for the development of anti-metastatic therapies. Future research should focus on optimizing the pharmacokinetic properties of Box5-related peptides for in vivo applications and further elucidating the intricate molecular details of its interaction with the Frizzled-5 receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the potential of Wnt5a inhibition into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bu.edu [bu.edu]
- 4. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring intracellular nanomolar calcium using fluorescence lifetime imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Box5 (TFA): A Technical Guide to Investigating Wnt Pathway Dysregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wingless/Integrated (Wnt) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, most notably cancer, where it can drive tumor initiation, progression, and metastasis. The non-canonical Wnt5a pathway, in particular, has emerged as a significant player in promoting cancer cell motility and invasion. Box5, a cell-permeable hexapeptide antagonist derived from Wnt5a and supplied as a trifluoroacetate (TFA) salt, offers a targeted approach to dissect and inhibit this pathway. By competitively binding to the Wnt5a receptor complex, which includes Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2) and Frizzled-5 (Fzd5), Box5 effectively blocks downstream signaling cascades.[1][2] This technical guide provides an in-depth overview of Box5 (TFA), its mechanism of action, and detailed protocols for its application in studying Wnt pathway dysregulation.
Mechanism of Action
Box5 is a synthetic peptide that mimics a region of the Wnt5a protein, allowing it to act as a competitive antagonist.[2] It specifically targets the non-canonical Wnt pathway, which operates independently of β-catenin. The primary mechanism of Box5 involves the inhibition of Wnt5a-mediated signaling through the ROR2 receptor.[1][3] This inhibition prevents the activation of downstream effectors, including Protein Kinase C (PKC) and the release of intracellular calcium (Ca2+).[2][4] The disruption of these signaling events ultimately leads to a reduction in cancer cell migration, invasion, and adhesion.[2]
The following diagram illustrates the proposed mechanism of action for Box5 in the context of the Wnt5a/ROR2 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the use of Box5 (TFA) in various experimental settings.
Table 1: Effective Concentrations of Box5 (TFA) in Cell-Based Assays
| Cell Line | Assay Type | Effective Box5 Concentration | Observed Effect | Reference |
| A2058 Melanoma | Calcium Release | 100 µM | Inhibition of Wnt5a-induced Ca²⁺ release | [4] |
| A2058 Melanoma | Western Blot | 100 µM | Decreased expression of rWnt5a-stimulated p-MARCKS | [4] |
| HTB63 Melanoma | Cell Migration & Invasion | Not specified | Inhibition of basal migration and invasion | [2] |
| HB2 Mammary Epithelial | Cell Invasion | Not specified | Partial reversal of WNT5A knockdown-induced invasion | [5] |
Table 2: Inhibition of Wnt5a-Mediated Cellular Processes by Box5 (TFA)
| Cellular Process | Cell Line | Wnt5a Concentration | Box5 Concentration | Percent Inhibition | Reference |
| Ca²⁺ Signaling | A2058 Melanoma | 0.1 µg/mL | 100 µM | ~70% | [4] |
| Cell Invasion | HTB63 Melanoma | Endogenous | Not specified | Significant reduction | [2] |
| p-MARCKS Expression | A2058 Melanoma | 0.1 µg/mL | 100 µM | Significant decrease | [4] |
Experimental Protocols
Preparation of Box5 (TFA) for Cell Culture
Materials:
-
Box5 (TFA) peptide (lyophilized powder)
-
Sterile dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Reconstitute the lyophilized Box5 (TFA) peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare a stock solution that is at least 1000 times the final working concentration to minimize the final DMSO concentration in the cell culture, which should ideally be ≤ 0.1% to avoid cytotoxicity.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
-
For experiments, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure thorough mixing before adding to the cells.
Cell Migration Assay (Transwell Assay)
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
Box5 (TFA)
-
Wnt5a (recombinant protein, optional)
-
Cotton swabs
-
Fixation solution (e.g., 5% glutaraldehyde)
-
Staining solution (e.g., 0.2% crystal violet)
Procedure:
-
Seed cells (e.g., 5 x 10⁴ to 2 x 10⁵ cells per well) in serum-free medium into the upper chamber of the Transwell inserts.[7]
-
In the lower chamber, add medium containing a chemoattractant.
-
Add different concentrations of Box5 (TFA) to both the upper and lower chambers to assess its inhibitory effect. A vehicle control (e.g., DMSO) should be included.
-
To study the antagonism of Wnt5a, pre-treat cells with Box5 for a specified time before adding Wnt5a to the lower chamber.
-
Incubate the plate at 37°C for 16-48 hours.[7]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 10-20 minutes.[7]
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to dry completely.
-
Count the number of migrated cells in several random fields of view under a microscope.
Western Blot for Phospho-MARCKS
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phospho-MARCKS (Ser159/163)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with Box5 (TFA) and/or Wnt5a for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Calcium Flux Assay
Materials:
-
Calcium indicator dye (e.g., Indo-1 AM)
-
Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)
-
Box5 (TFA)
-
Wnt5a (recombinant protein)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV laser
Procedure:
-
Suspend cells in cell loading medium.
-
Load the cells with Indo-1 AM (typically 1-10 µM) and incubate for 30-45 minutes at 37°C in the dark.[9][10]
-
Wash the cells twice with medium.
-
Resuspend the cells at the desired concentration and allow them to equilibrate at 37°C for 30-60 minutes.
-
Acquire a baseline reading of the cells on the flow cytometer.
-
Add Box5 (TFA) and incubate for the desired time.
-
Stimulate the cells with Wnt5a and immediately acquire the data, recording the ratio of calcium-bound to calcium-free Indo-1 over time.
-
Use ionomycin as a positive control to induce maximal calcium flux and EGTA as a negative control to chelate extracellular calcium.
Visualizations
Wnt5a/ROR2 Signaling Pathway
References
- 1. Non-canonical WNT5A-ROR signaling: new perspectives on an ancient developmental pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WNT5A signaling impairs breast cancer cell migration and invasion via mechanisms independent of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharm.ucsf.edu [pharm.ucsf.edu]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. bu.edu [bu.edu]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
The Dichotomy of Wnt5a: A Technical Guide to its Biological Functions and Inhibition by Box5 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wnt5a, a member of the Wingless/Integrated (Wnt) family of secreted lipoglycoproteins, is a pivotal signaling molecule that plays a complex and often contradictory role in cellular processes. Primarily known for activating β-catenin-independent (non-canonical) signaling pathways, Wnt5a is crucial for embryonic development, tissue homeostasis, and stem cell regulation. However, its dysregulation is implicated in a variety of pathologies, most notably cancer, where it can act as both a tumor promoter and suppressor depending on the cellular context. This technical guide provides an in-depth exploration of the biological functions of Wnt5a and the inhibitory mechanisms of Box5, a synthetic hexapeptide antagonist, offering valuable insights for researchers and professionals in drug development.
Wnt5a Signaling Pathways
Wnt5a predominantly signals through two main non-canonical pathways: the Wnt/Ca2+ pathway and the Planar Cell Polarity (PCP) pathway. Unlike canonical Wnt signaling, these pathways do not involve the stabilization of β-catenin and subsequent TCF/LEF-mediated transcription.
The Wnt/Ca2+ Pathway
Upon binding of Wnt5a to its receptor complex, typically composed of a Frizzled (Fzd) family receptor and a co-receptor such as Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2), a conformational change is induced. This leads to the activation of heterotrimeric G proteins, which in turn activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ activates calcium-sensitive downstream effectors, including Protein Kinase C (PKC), Calmodulin-dependent kinase II (CaMKII), and the phosphatase Calcineurin. These effectors then modulate a variety of cellular processes, including cell migration, adhesion, and gene expression.
Caption: Wnt5a/Ca2+ Signaling Pathway.
The Planar Cell Polarity (PCP) Pathway
The Wnt/PCP pathway is critical for establishing cell polarity within a tissue plane. Wnt5a binding to the Fzd/ROR2 complex recruits the cytoplasmic scaffolding protein Dishevelled (Dvl). Dvl, in turn, activates small Rho GTPases, including RhoA and Rac1. Activation of RhoA leads to the activation of Rho-associated kinase (ROCK), which influences the actin cytoskeleton and cell contractility. Rac1 activation leads to the activation of c-Jun N-terminal kinase (JNK), which can modulate gene expression and cytoskeletal dynamics. These downstream events are crucial for processes such as convergent extension during embryonic development and directional cell migration.
Biological Functions of Wnt5a
The multifaceted nature of Wnt5a signaling results in a wide array of biological functions, with its effects being highly dependent on the cellular and tissue context.
Role in Cancer
Wnt5a's role in cancer is paradoxical. In many malignancies, such as melanoma, gastric, and pancreatic cancer, high levels of Wnt5a are associated with increased cell migration, invasion, and metastasis, correlating with a poor prognosis.[1] In these contexts, Wnt5a often promotes an epithelial-to-mesenchymal transition (EMT), a key process in cancer progression. Conversely, in other cancers like breast and colorectal cancer, Wnt5a can act as a tumor suppressor by inhibiting the canonical Wnt/β-catenin pathway.[1]
Inflammation
Wnt5a is also a key player in inflammatory processes. It can be secreted by immune cells, such as macrophages, and can induce the production of pro-inflammatory cytokines. This creates a feedback loop that can exacerbate inflammation. In the tumor microenvironment, Wnt5a can contribute to a pro-inflammatory and immunosuppressive milieu, potentially aiding tumor growth and immune evasion.
Cell Proliferation and Differentiation
While not its primary role, Wnt5a can influence cell proliferation, although its effects are cell-type specific.[1] It plays a more defined role in cell differentiation, particularly during embryonic development, where it guides processes like chondrogenesis and neurogenesis.
Inhibition of Wnt5a by Box5 (TFA)
Given the pro-metastatic role of Wnt5a in several cancers, its inhibition represents a promising therapeutic strategy. Box5 is a synthetic, N-terminally butyloxycarbonyl (Boc)-protected hexapeptide derived from a region of the Wnt5a protein. It acts as a potent and specific antagonist of Wnt5a signaling.
Mechanism of Action
Box5 is thought to competitively inhibit the binding of Wnt5a to its Frizzled receptor, thereby preventing the initiation of downstream signaling cascades.[2][3] Specifically, Box5 has been shown to effectively block Wnt5a-induced intracellular Ca2+ release and the subsequent activation of PKC.[2] By abrogating these key signaling events, Box5 counteracts the biological effects of Wnt5a.
Caption: Mechanism of Wnt5a Inhibition by Box5.
Quantitative Data on Wnt5a Inhibition by Box5
The inhibitory effects of Box5 on Wnt5a-mediated cellular functions have been quantified in various studies. The following tables summarize key findings.
| Cell Line | Assay | Wnt5a Concentration | Box5 Concentration | Observed Inhibition | Reference |
| A2058 (Melanoma) | Cell Migration (Wound Healing) | 0.2 µg/mL | 100 µM | Statistically significant inhibition | [4] |
| A2058 (Melanoma) | Intracellular Ca2+ Release | 0.1 µg/mL | 100 µM | >70% inhibition | [4] |
| HTB63 (Melanoma) | Basal Cell Invasion | Endogenous Wnt5a | 100 µM | Significant inhibition | [2] |
| A2058 (Melanoma) | MARCKS Phosphorylation | 0.2 µg/mL | 100 µM | Inhibition of phosphorylation | [4] |
Table 1: Summary of Quantitative Data on Box5 Inhibition of Wnt5a.
| Parameter | Value | Cell Line | Assay | Reference |
| Effective Inhibitory Concentration (Migration) | 100 µM | A2058 | Wound Healing | [4] |
| Inhibition of Ca2+ Signaling | >70% | A2058 | Fura-2 AM | [4] |
Table 2: Key Quantitative Parameters of Box5 Activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments used to study the Wnt5a/Box5 axis.
Caption: General Experimental Workflow.
Cell Migration Assay (Boyden Chamber)
This assay quantifies the chemotactic potential of cells in response to a chemoattractant.
-
Cell Preparation: Culture melanoma cells (e.g., A2058) to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the assay.
-
Chamber Setup: Use transwell inserts with an 8 µm pore size polycarbonate membrane. Coat the upper surface of the membrane with a thin layer of Matrigel (for invasion assays) or leave uncoated (for migration assays).
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing either recombinant Wnt5a (e.g., 0.2 µg/mL), Wnt5a plus Box5 (e.g., 100 µM), or vehicle control. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-24 hours.
-
Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope. Calculate the average number of migrated cells per field for each condition.
Intracellular Calcium Measurement (Fura-2 AM)
This method measures changes in intracellular calcium concentration using a ratiometric fluorescent dye.
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Incubate the cells with Fura-2 AM loading buffer (e.g., 2-5 µM Fura-2 AM in HBSS) for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the AM ester within the cells for approximately 30 minutes at room temperature.
-
Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Recording: Perfuse the cells with HBSS to establish a baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission). Stimulate the cells by adding recombinant Wnt5a (e.g., 0.1 µg/mL) to the perfusion buffer. For inhibition experiments, pre-incubate the cells with Box5 (e.g., 100 µM) for a designated time before adding Wnt5a.
-
Data Analysis: Record the changes in the 340/380 nm fluorescence ratio over time. The ratio is proportional to the intracellular calcium concentration.
Western Blot for Phosphorylated MARCKS (pMARCKS)
This technique is used to detect the phosphorylation status of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a downstream target of PKC.
-
Cell Lysis: Treat cells with Wnt5a, Box5, or control as described for the other assays. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (pMARCKS) overnight at 4°C. A separate membrane should be incubated with an antibody for total MARCKS as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the pMARCKS signal to the total MARCKS signal.
Conclusion
Wnt5a is a critical signaling molecule with diverse and context-dependent biological functions. Its role in promoting metastasis in several cancers has made it an attractive target for therapeutic intervention. The peptide inhibitor Box5 has demonstrated significant efficacy in blocking Wnt5a-mediated cellular processes, particularly cell migration and invasion, by inhibiting the Wnt/Ca2+ signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the complexities of Wnt5a signaling and develop novel anti-cancer therapies. Further investigation into the in vivo efficacy and safety of Box5 and other Wnt5a inhibitors is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Box5 (TFA): A Potent Antagonist of Wnt5a Signaling for Researchers
A Introductory Overview for Researchers, Scientists, and Drug Development Professionals
Initial Note to the Reader: This document provides a comprehensive technical overview of Box5 (Trifluoroacetate salt), a synthetic peptide inhibitor. It is important to clarify at the outset that while the initial inquiry may have associated Box5 with TGF-β signaling, the available scientific literature consistently identifies Box5 as a potent and selective antagonist of the Wnt5a signaling pathway . This guide will therefore focus on its well-documented role in inhibiting Wnt5a-mediated cellular processes.
Introduction to Box5 (TFA)
Box5 is a synthetic, N-terminally butyloxycarbonyl- (Boc) protected hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu) derived from Wnt5a.[1] It functions as a direct antagonist of Wnt5a, a key ligand in the non-canonical Wnt signaling pathway.[2][3] Wnt5a signaling is implicated in various cellular processes, including cell migration, invasion, and polarity, and its dysregulation is associated with the progression of several cancers, notably melanoma.[2][3] Box5 effectively abrogates these Wnt5a-driven effects, making it a valuable research tool for studying Wnt5a signaling and a potential therapeutic agent for cancers characterized by elevated Wnt5a expression.[3] The trifluoroacetate (TFA) salt form of Box5 enhances its solubility and stability for research applications.
Mechanism of Action
Box5 exerts its inhibitory effects by directly antagonizing Wnt5a signaling.[2][3] The non-canonical Wnt5a pathway is initiated by the binding of Wnt5a to its receptors, primarily from the Frizzled (Fzd) family (e.g., Fzd5) and the orphan receptor tyrosine kinase Ror2. This binding event triggers a cascade of intracellular signaling events, including the activation of Protein Kinase C (PKC) and an increase in intracellular calcium (Ca2+) levels.[1][2] These signaling events are crucial for mediating the effects of Wnt5a on cell motility and invasion.[2]
Box5 functions by competitively inhibiting the interaction between Wnt5a and its receptors, thereby blocking the downstream activation of PKC and the release of intracellular Ca2+.[1][2] This targeted inhibition of the Wnt/Ca2+ pathway ultimately leads to a reduction in Wnt5a-mediated cell migration and invasion.[2]
Quantitative Data
The following tables summarize the available quantitative data regarding the properties and experimental use of Box5 (TFA).
Table 1: Physicochemical Properties of Box5 (TFA)
| Property | Value |
| Molecular Formula | C32H51F3N6O15S2 |
| Molecular Weight | 880.90 g/mol |
| Purity | >98% |
| Solubility | DMSO (100 mg/mL), Water (2 mg/mL) |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Table 2: Experimental Concentrations and Efficacy of Box5
| Assay | Cell Line | Box5 Concentration | Effect |
| Inhibition of p-MARCKS expression | A2058 melanoma cells | 100 µM | Decreased expression of rWnt5a-stimulated p-MARCKS.[4] |
| Inhibition of cell invasion | A2058 melanoma cells | Not specified | Abolished Wnt5a-induced invasion.[2] |
| Inhibition of basal cell invasion | HTB63 melanoma cells | Not specified | Inhibited basal invasion by antagonizing endogenous Wnt5a.[2] |
| Inhibition of Ca2+ release | A2058 melanoma cells | 100 µM | Blocked rWnt5a-induced Ca2+ release. |
Experimental Protocols
Detailed methodologies for key experiments involving Box5 are provided below. These protocols are based on established methods and can be adapted for specific research needs.
4.1. Matrigel Invasion Assay
This assay is used to assess the effect of Box5 on the invasive potential of cancer cells.
-
Materials:
-
Boyden chambers (e.g., 24-well format with 8 µm pore size inserts)
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (serum-free and serum-containing)
-
Box5 (TFA)
-
Recombinant Wnt5a (optional, as a chemoattractant)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
-
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. Add a thin layer (e.g., 100 µL) of the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest cells and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cell suspension with the desired concentration of Box5 (e.g., 100 µM) or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Seeding: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: In the lower chamber, add medium containing a chemoattractant, such as 10% fetal bovine serum or recombinant Wnt5a.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Analysis:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
-
4.2. Calcium Flux Assay
This assay measures changes in intracellular calcium levels in response to Wnt5a and the inhibitory effect of Box5.
-
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Recombinant Wnt5a
-
Box5 (TFA)
-
Fluorometric imaging plate reader or fluorescence microscope
-
-
Protocol:
-
Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Treatment: Add Box5 (e.g., 100 µM) or vehicle control to the wells and incubate for a specified period.
-
Measurement:
-
Establish a baseline fluorescence reading using the plate reader or microscope.
-
Add recombinant Wnt5a to the wells to stimulate calcium release.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the intracellular calcium concentration. Compare the response in Box5-treated cells to control cells.
-
4.3. Western Blot for Phospho-MARCKS
This method is used to detect the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a downstream target of PKC, to assess the effect of Box5 on Wnt5a-induced PKC activity.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MARCKS, anti-total MARCKS, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment: Plate cells and treat with recombinant Wnt5a in the presence or absence of Box5 (e.g., 100 µM) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MARCKS and a loading control (e.g., GAPDH) to normalize the results.
-
Mandatory Visualizations
5.1. Wnt5a Signaling Pathway and Inhibition by Box5
Caption: Wnt5a signaling pathway and the inhibitory action of Box5.
5.2. Experimental Workflow for Matrigel Invasion Assay
Caption: Workflow for a Matrigel cell invasion assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Box5 (TFA) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Box5, a potent and specific antagonist of the Wnt5a signaling pathway, has emerged as a valuable tool for investigating the roles of non-canonical Wnt signaling in various cellular processes.[1][2] Box5 is a hexapeptide derived from Wnt5a and is commonly available as a trifluoroacetate (TFA) salt.[3][4] Its mechanism of action involves the inhibition of Wnt5a-mediated intracellular calcium (Ca2+) release and the subsequent downstream signaling cascade, including the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a key event in promoting cell migration and invasion, particularly in cancer models such as melanoma.[2][3]
These application notes provide detailed protocols for utilizing Box5 (TFA) in common cell culture experiments to probe its effects on cell viability, migration, and invasion, as well as for analyzing its impact on the Wnt5a signaling pathway.
Chemical Properties and Reconstitution
A summary of the key chemical properties of Box5 (TFA) is provided in the table below.
| Property | Value |
| Molecular Formula | C32H51F3N6O15S2 |
| Molecular Weight | 880.9 g/mol [4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 32.6 mg/mL) and water.[3] |
| Storage | Store as a solid at -20°C or -80°C, protected from light and moisture. |
Protocol for Reconstituting Box5 (TFA):
-
Preparation of Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 8.81 mg of Box5 (TFA) in 1 mL of sterile dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile serum-free cell culture medium.
-
It is recommended to prepare the working solution fresh for each experiment. The stability of Box5 in cell culture medium over extended periods may vary.[5][6][7][8]
-
Wnt5a Signaling Pathway and Box5 Inhibition
The non-canonical Wnt5a signaling pathway plays a crucial role in regulating cell polarity, motility, and invasion. The binding of Wnt5a to its receptor, Frizzled (FZD), and co-receptor, ROR2, initiates a signaling cascade that leads to the activation of Dishevelled (Dvl). This, in turn, triggers the release of intracellular Ca2+ and the activation of Protein Kinase C (PKC). Activated PKC then phosphorylates downstream targets, including MARCKS, leading to cytoskeletal rearrangements that promote cell migration and invasion. Box5 acts as a competitive antagonist, preventing Wnt5a from binding to its receptor complex and thereby inhibiting this entire downstream signaling cascade.
Caption: Wnt5a signaling pathway and the inhibitory action of Box5 (TFA).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of Box5 (TFA) on a given cell line.
Materials:
-
Cells of interest (e.g., A2058 melanoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Box5 (TFA) stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with Box5 (TFA):
-
The next day, remove the medium and replace it with 100 µL of fresh serum-free medium containing various concentrations of Box5 (TFA) (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest Box5 (TFA) concentration.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantitative Data Summary:
| Cell Line | Treatment Duration | IC50 of Box5 (TFA) | Reference |
| 451Lu melanoma | 24 h | ~80 µM | [9] |
| 451Lu melanoma | 48 h | ~37.2 µM | [9] |
| 451Lu melanoma | 72 h | ~17.5 µM | [9] |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Box5 (TFA) on the collective migration of a cell monolayer.[10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Box5 (TFA) stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
Caption: Experimental workflow for the wound healing assay.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh serum-free medium containing the desired concentration of Box5 (TFA) (e.g., 100 µM) or vehicle control.
-
Imaging: Immediately capture images of the scratch at multiple defined locations (time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Final Imaging: After a set time (e.g., 24 or 48 hours), capture images of the same locations as at time 0.
-
Quantification: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure compared to the initial wound area.
Quantitative Data Summary:
| Cell Line | Box5 (TFA) Concentration | Incubation Time | % Inhibition of Migration | Reference |
| A2058 melanoma | 100 µM | 40 h | Significant inhibition observed | Jenei et al., 2009 |
| HTB63 melanoma | 100 µM | 40 h | Significant inhibition observed | Jenei et al., 2009 |
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cells of interest
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Box5 (TFA) stock solution
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them overnight. On the day of the assay, trypsinize and resuspend the cells in serum-free medium containing Box5 (TFA) or vehicle control.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the Transwell plate. Place the Matrigel-coated inserts into the wells. Seed the prepared cells into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Wash and air-dry the inserts.
-
Count the number of stained cells in several microscopic fields and calculate the average.
-
Western Blot for Phospho-MARCKS
This protocol is used to detect the phosphorylation status of MARCKS, a downstream target of the Wnt5a-PKC pathway, upon treatment with Box5 (TFA).
Materials:
-
Cells of interest
-
Serum-free medium
-
Wnt5a ligand (recombinant)
-
Box5 (TFA) stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-MARCKS, anti-total MARCKS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to attach.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with Box5 (TFA) (e.g., 100 µM) for a specified time (e.g., 1 hour).
-
Stimulate the cells with recombinant Wnt5a (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against p-MARCKS overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Re-probe the membrane with antibodies against total MARCKS and a loading control (e.g., β-actin) to normalize the p-MARCKS signal.
Quantitative Data Summary:
| Cell Line | Treatment | Result | Reference |
| A2058 | 100 µM Box5 (TFA) + 0.1 µg/mL rWnt5a | Decreased expression of p-MARCKS | [3] |
Conclusion
Box5 (TFA) is a powerful tool for dissecting the roles of the non-canonical Wnt5a signaling pathway in various cellular functions. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of Box5 (TFA) on cell viability, migration, and invasion, and to analyze its impact on downstream signaling events. By carefully selecting appropriate cell lines, optimizing experimental conditions, and employing quantitative analysis, researchers can gain valuable insights into the complex biology of Wnt5a signaling and its implications in health and disease.
References
- 1. Box5 (TFA) - Immunomart [immunomart.org]
- 2. NB-64-82177-5mg | Box5 TFA Clinisciences [clinisciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Box5 (TFA) | C32H51F3N6O15S2 | CID 168355589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of human melanoma cell growth by dietary flavonoid fisetin is associated with disruption of Wnt/β-catenin signaling and decreased Mitf levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Studies with Box5 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Box5, a cell-permeable hexapeptide antagonist of Wnt5a, has emerged as a valuable tool for investigating the roles of non-canonical Wnt signaling in various cellular processes, particularly in cancer biology. Box5 functions by inhibiting the interaction of Wnt5a with its receptor complex, which includes Frizzled (FZD) and Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2). This inhibition blocks downstream signaling cascades, including intracellular calcium release and Protein Kinase C (PKC) activation, which are implicated in cell migration, invasion, and proliferation.[1][2] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways for the in vitro use of Box5 (TFA).
Data Presentation: Recommended Box5 (TFA) Concentrations for In Vitro Studies
The optimal concentration of Box5 (TFA) can vary depending on the cell type and the specific biological question being investigated. However, based on published studies, a general concentration range can be recommended.
| Cell Line | Application | Recommended Box5 (TFA) Concentration | Incubation Time | Reference |
| A2058 (Human Melanoma) | Inhibition of Wnt5a-induced Ca2+ release | 100 µM | Overnight | [1] |
| A2058 (Human Melanoma) | Inhibition of Wnt5a-induced MARCKS phosphorylation | 100 µM | Overnight | [1] |
| HTB63 (Human Melanoma) | Inhibition of basal cell migration and invasion | 100 µM | 24-48 hours | |
| A375 (Human Melanoma) | Inhibition of cell migration | 100 µM | Not Specified |
Note: It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Signaling Pathway
Box5 primarily antagonizes the Wnt5a-ROR2 signaling pathway, a non-canonical Wnt pathway. The binding of Wnt5a to its receptor complex (FZD/ROR2) typically leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade can further activate downstream effectors such as Calmodulin-dependent kinase II (CaMKII) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), ultimately influencing cellular processes like migration and invasion.[2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Box5 (TFA) on the viability of adherent cancer cell lines, such as melanoma cells.
Materials:
-
Box5 (TFA) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Box5 (TFA) in complete medium. Remove the old medium from the wells and add 100 µL of the diluted Box5 (TFA) solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Box5 concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Invasion Assay (Transwell Assay)
This protocol measures the ability of cells to invade through a basement membrane matrix in response to treatment with Box5 (TFA).
Materials:
-
Box5 (TFA) stock solution
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Matrigel™ or other basement membrane extract
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Coating Inserts: Thaw Matrigel™ on ice. Dilute with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate for at least 2 hours at 37°C to allow the gel to solidify.
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentration of Box5 (TFA) or vehicle control to the cell suspension.
-
Seeding: Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
Chemoattractant: Add 500 µL of complete medium (containing serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel™ layer.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain with Crystal Violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells using a microscope and count the number of invading cells in several random fields.
Intracellular Calcium (Ca2+) Release Assay
This protocol measures changes in intracellular calcium levels in response to Wnt5a stimulation in the presence or absence of Box5 (TFA).
Materials:
-
Box5 (TFA) stock solution
-
Recombinant Wnt5a
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+
-
Ionomycin (as a positive control)
-
EGTA (as a chelator)
-
Fluorometric plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Box5 Pre-treatment: Pre-incubate the cells with 100 µM Box5 (TFA) or vehicle control in complete medium overnight.
-
Dye Loading: Wash the cells with HBSS (with Ca2+ and Mg2+). Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence for a few minutes.
-
Stimulation: Add recombinant Wnt5a (e.g., 100 ng/mL) to the wells and immediately start recording the fluorescence intensity over time (typically for 5-10 minutes).
-
Positive Control: At the end of the experiment, add ionomycin to confirm cell responsiveness and dye loading.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the intracellular calcium release.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure the safety and validity of their experimental procedures. All products mentioned are for research use only.
References
Application Notes and Protocols for Box5 (TFA) in Cell Migration Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, and cancer metastasis. The Wnt signaling pathway, particularly the non-canonical Wnt5a pathway, has been identified as a critical regulator of cell motility. Aberrant Wnt5a signaling is associated with enhanced migratory and invasive phenotypes in various cancers, most notably melanoma. Box5, a synthetic hexapeptide antagonist of Wnt5a, has emerged as a valuable tool for investigating the role of this pathway in cell migration and as a potential therapeutic agent to inhibit cancer cell dissemination.
These application notes provide a comprehensive overview of the Box5 (TFA) protocol for inhibiting cell migration assays. Included are detailed experimental procedures for commonly used in vitro migration assays, a summary of available quantitative data, and a depiction of the underlying signaling pathway.
Mechanism of Action: Box5 as a Wnt5a Antagonist
Box5 acts as a competitive antagonist of Wnt5a, effectively blocking its interaction with its receptors, primarily Frizzled (Fzd) and the receptor tyrosine kinase-like orphan receptor 2 (ROR2). This inhibition disrupts the downstream signaling cascade that promotes cell migration. The key mechanistic events are:
-
Inhibition of Intracellular Calcium (Ca2+) Mobilization: Wnt5a binding to its receptors typically triggers the release of intracellular Ca2+ stores. Box5 has been demonstrated to significantly inhibit this Wnt5a-induced Ca2+ signaling, with studies showing up to a 70% reduction at a concentration of 100 µM.
-
Suppression of Protein Kinase C (PKC) Activation: The elevation of intracellular Ca2+ leads to the activation of Protein Kinase C (PKC), a crucial mediator of cell migration. Box5 treatment effectively prevents the activation of PKC. This is evidenced by the reduced phosphorylation of myristoylated alanine-rich C-kinase substrate (MARCKS), a well-established PKC substrate.
-
Modulation of Downstream Effectors: The inhibition of the Wnt5a-Ca2+-PKC axis by Box5 ultimately impacts downstream effectors responsible for cytoskeletal rearrangements and cell motility. These include Rho-family GTPases such as RhoA and Rac, which are pivotal in regulating the actin cytoskeleton.
Data Presentation
The following tables summarize the quantitative data available on the inhibitory effects of Box5 in cell migration-related assays. It is important to note that while a concentration of 100 µM has been frequently used, comprehensive dose-response data is limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Cell Line | Box5 (TFA) Concentration | Observed Effect | Reference |
| Ca2+ Signaling Inhibition | A2058 | 100 µM | ~70% inhibition of Wnt5a-induced Ca2+ release | [1] |
| MARCKS Phosphorylation | A2058 | 100 µM | Inhibition of Wnt5a-stimulated phosphorylation | [1] |
| Assay Type | Cell Line | Box5 (TFA) Concentration | Qualitative/Quantitative Outcome |
| Wound Healing Assay | Melanoma | Not specified | Inhibition of melanoma cell migration. |
| Transwell Migration | Melanoma | 100 µM | Abolished Wnt5a-induced invasion. Also inhibited basal migration of Wnt5a-expressing cells. |
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.
Materials:
-
Cells of interest (e.g., melanoma cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Box5 (TFA) stock solution (e.g., in DMSO or sterile water)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours. This step helps to minimize cell proliferation, which can confound the interpretation of migration.
-
Creating the "Wound": Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium (serum-free or low-serum) containing the desired concentrations of Box5 (TFA). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest Box5 treatment.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated as: ((Initial Wound Width - Wound Width at Time X) / Initial Wound Width) * 100
Transwell Migration (Boyden Chamber) Assay
The transwell assay is used to assess the migratory response of cells to a chemoattractant.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Box5 (TFA) stock solution
-
Transwell inserts (typically 8 µm pore size for most cancer cells)
-
24-well companion plates
-
Chemoattractant (e.g., fetal bovine serum (FBS), specific growth factors)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope with a camera
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment Preparation: Prepare cell suspensions containing different concentrations of Box5 (TFA) or a vehicle control. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100-200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for a period that allows for significant migration in the control group (typically 12-48 hours, depending on the cell type) at 37°C in a 5% CO2 incubator.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution (e.g., Crystal Violet for 15-30 minutes).
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Image Acquisition and Quantification:
-
Using a microscope, count the number of stained (migrated) cells on the underside of the membrane in several random fields of view.
-
Alternatively, the crystal violet stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Mandatory Visualizations
Caption: Box5 inhibits Wnt5a signaling, preventing cell migration.
Caption: Workflow for the wound healing cell migration assay.
Caption: Workflow for the transwell cell migration assay.
References
Preparing Box5 (TFA) Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Box5, supplied as a trifluoroacetate (TFA) salt, is a synthetic peptide that acts as a potent antagonist of the Wnt5a signaling pathway.[1] Wnt5a, a member of the Wnt family of secreted glycoproteins, plays a crucial role in various cellular processes, including cell migration, proliferation, and differentiation, through non-canonical signaling pathways.[2][3] Dysregulation of Wnt5a signaling has been implicated in several pathologies, including cancer. Box5 exerts its inhibitory effect by interfering with Wnt5a-mediated signaling, leading to a reduction in downstream events such as calcium release and cell migration.[1] This document provides detailed protocols for the preparation of Box5 (TFA) stock solutions for in vitro laboratory use and outlines a general procedure for its application in cell-based assays.
Quantitative Data Summary
For ease of reference, the key quantitative data for Box5 (TFA) are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 880.9 g/mol | [4] |
| Formulation | Trifluoroacetate (TFA) salt | [4] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [5] |
| Typical Stock Solution Concentration | 10 mM - 100 mM in DMSO | |
| Typical Working Concentration | 100 µM | [1] |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Box5 (TFA) Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Box5 (TFA) in DMSO.
Materials:
-
Box5 (TFA) peptide
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate Reagents: Allow the vial of lyophilized Box5 (TFA) and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing the Peptide: Accurately weigh a specific amount of Box5 (TFA) powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.8809 mg of Box5 (TFA).
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 880.9 g/mol x 1000 mg/g = 0.8809 mg
-
-
Dissolution in DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Box5 (TFA) powder. For the example above, add 100 µL of DMSO.
-
Vortexing and Visual Inspection: Gently vortex the solution until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. This is crucial to minimize the number of freeze-thaw cycles, which can degrade the peptide.
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Protocol 2: General Protocol for Box5 (TFA) Application in Cell Culture
This protocol provides a general guideline for diluting the Box5 (TFA) stock solution to a working concentration for use in cell culture experiments.
Materials:
-
10 mM Box5 (TFA) stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Box5 (TFA) stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accurate final concentrations, it is recommended to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium or PBS.
-
Prepare Final Working Solution: Dilute the stock or intermediate solution to the desired final working concentration in the cell culture medium. For a final concentration of 100 µM from a 10 mM stock, a 1:100 dilution is required.
-
Example: To prepare 1 mL of medium containing 100 µM Box5, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
-
Incubation: Add the final working solution to your cells and incubate for the desired period according to your experimental design.
Visualizations
Caption: Workflow for preparing Box5 (TFA) stock solution.
References
Application Notes and Protocols: The Use of Box5 (TFA) in Melanoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, with research intensely focused on identifying and targeting pathways that drive its progression. One such pathway is the non-canonical Wnt signaling pathway, particularly the ligand Wnt5a, which has been strongly implicated in promoting melanoma cell invasion and migration. Box5, a t-butyloxycarbonyl (Boc)-modified hexapeptide derived from Wnt5a, acts as a potent antagonist to this pathway. These application notes provide a comprehensive overview of the use of Box5 (TFA salt) in melanoma cell line research, including its mechanism of action, protocols for key experiments, and quantitative data from published studies.
Mechanism of Action
Box5 is a synthetic hexapeptide (Met-Asp-Gly-Cys-Glu-Leu) that functions as a competitive antagonist of Wnt5a. In melanoma, Wnt5a binding to its receptors, such as Frizzled-5 (FZD5) and the receptor tyrosine kinase-like orphan receptor 2 (ROR2), activates downstream signaling cascades that are largely independent of β-catenin. This activation leads to an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC). Activated PKC then phosphorylates downstream targets, including the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), which is crucial for cytoskeletal rearrangements and the promotion of cell motility and invasion. Box5 competitively inhibits the binding of Wnt5a to its receptor, thereby blocking the subsequent signaling cascade, leading to a reduction in melanoma cell invasion and migration.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of Box5 (TFA) in melanoma cell line research.
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| A2058 | 100 µM Box5 | Inhibition of Wnt5a-induced intracellular Ca2+ signaling | ~70% inhibition | [1] |
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| A2058 | 100 µM Box5 | Inhibition of Wnt5a (0.2 µg/mL)-stimulated phosphorylation of MARCKS | Inhibition observed | [1] |
| HTB63 | 100 µM Box5 | Inhibition of basal invasion | Significant inhibition | [1] |
| A2058 | 100 µM Box5 | Inhibition of Wnt5a (0.2 µg/mL)-mediated invasion | Significant inhibition | [1] |
Note: Extensive literature searches did not yield specific IC50 values for Box5 (TFA) on melanoma cell viability or quantitative percentages of apoptosis induction. Research has primarily focused on the anti-invasive and anti-migratory effects of this compound.
Experimental Protocols
Matrigel Invasion Assay
This assay is used to assess the effect of Box5 on the invasive potential of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A2058, HTB63)
-
Box5 (TFA)
-
Recombinant Wnt5a (rWnt5a)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Matrigel Basement Membrane Matrix
-
24-well plates with cell culture inserts (8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of each cell culture insert and incubate at 37°C for at least 4 hours to allow for gel formation.
-
Cell Preparation: Culture melanoma cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium overnight.
-
Treatment: On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-incubate the cell suspension with Box5 (e.g., 100 µM) for 40 minutes at 37°C.
-
Seeding: Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: In the lower chamber, add 500 µL of medium containing a chemoattractant (e.g., 10% FBS). For experiments investigating the effect of Wnt5a, add rWnt5a (e.g., 0.2 µg/mL) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Analysis:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields of view using a microscope.
-
Calculate the percentage of invasion inhibition relative to the control group.
-
Western Blot for Phospho-MARCKS
This protocol is used to determine the effect of Box5 on the Wnt5a-induced phosphorylation of MARCKS.
Materials:
-
Melanoma cell lines (e.g., A2058)
-
Box5 (TFA)
-
Recombinant Wnt5a (rWnt5a)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total MARCKS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed melanoma cells and grow to ~80% confluency. Starve the cells in serum-free medium overnight. Pre-treat the cells with Box5 (e.g., 100 µM) for 40 minutes, followed by stimulation with rWnt5a (e.g., 0.2 µg/mL) for a specified time (e.g., 45 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-MARCKS antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS or a loading control like β-actin.
Visualizations
Caption: Wnt5a signaling pathway in melanoma and the inhibitory action of Box5 (TFA).
Caption: Experimental workflow for a Matrigel invasion assay with Box5 (TFA).
References
Application Notes and Protocols for Studying the Effects of Box5 (TFA), a Wnt5a Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the biological effects of Box5 (TFA), a potent antagonist of the Wnt5a signaling pathway. The protocols detailed below are particularly relevant for studies in cancer biology, developmental biology, and inflammatory diseases where Wnt5a signaling is implicated.
Introduction to Box5 (TFA) and Wnt5a Signaling
Wnt5a is a secreted glycoprotein that belongs to the Wnt family of signaling molecules. It primarily activates the β-catenin-independent (non-canonical) Wnt signaling pathways, which play crucial roles in regulating cell polarity, migration, and proliferation.[1][2][3] Dysregulation of Wnt5a signaling is associated with various pathologies, including cancer metastasis and inflammation.[1][2]
Box5 is a synthetic hexapeptide antagonist derived from Wnt5a.[4][5] The trifluoroacetic acid (TFA) salt form of Box5 is commonly used in research. Box5 competitively inhibits the binding of Wnt5a to its receptors, such as Frizzled (Fzd) and Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2), thereby blocking downstream signaling events.[6] Key downstream effects of Wnt5a that are inhibited by Box5 include intracellular calcium (Ca2+) release and the activation of Protein Kinase C (PKC).[4][5][7] Consequently, Box5 has been shown to inhibit Wnt5a-mediated cell migration and invasion, particularly in melanoma cells.[4][5][8]
These characteristics make Box5 (TFA) a valuable tool for elucidating the roles of Wnt5a in various biological processes and for exploring its therapeutic potential as an inhibitor of cancer progression.
Key Applications
-
Inhibition of Cancer Cell Migration and Invasion: Particularly relevant for studying metastatic cancers like melanoma where Wnt5a is often upregulated.[4][5]
-
Investigation of Wnt5a-Mediated Calcium Signaling: Elucidating the role of intracellular calcium fluxes in cellular processes.[4]
-
Modulation of Inflammatory Responses: Studying the involvement of Wnt5a in inflammatory diseases.
-
Developmental Biology Studies: Investigating the role of Wnt5a signaling in embryonic development.
Quantitative Data Summary
The following tables summarize the quantitative effects of Box5 (TFA) on key cellular processes as reported in the literature.
Table 1: Inhibition of Melanoma Cell Migration by Box5
| Cell Line | Assay Type | Box5 Concentration (µM) | % Inhibition of Migration | Reference |
| A2058 (human melanoma) | Wound Healing | 100 | Statistically significant | [4] |
| HTB63 (human melanoma) | Boyden Chamber | 100 | Statistically significant | [4] |
Table 2: Inhibition of Wnt5a-Induced Intracellular Calcium Release by Box5
| Cell Line | Agonist | Box5 Concentration (µM) | % Inhibition of Ca2+ Signal | Reference |
| A2058 (human melanoma) | rWnt5a | 100 | >70% | [4] |
Table 3: Inhibition of Wnt5a-Induced p-MARCKS by Box5
| Cell Line | Agonist | Box5 Concentration (µM) | Observation | Reference |
| A2058 (human melanoma) | rWnt5a (0.1 µg/mL) | 100 | Decreased expression | [8] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. WNT-5A: signaling and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 4. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of Oncogenic Signaling with the Wnt5a Antagonist Box5 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer cell signaling, pathway crosstalk and redundancy often lead to therapeutic resistance against single-agent targeted therapies. The non-canonical Wnt signaling pathway, particularly the ligand Wnt5a, has emerged as a critical player in promoting tumor progression, metastasis, and the development of resistance to conventional and targeted treatments. Box5, a potent and specific peptide antagonist of Wnt5a, offers a promising tool to dissect and inhibit these processes. These application notes provide a comprehensive guide for researchers on utilizing Box5 in combination with other signaling inhibitors, with a focus on the MAPK/ERK and PI3K/AKT pathways. The provided protocols and data will enable the design and execution of robust preclinical studies to explore synergistic therapeutic strategies.
Rationale for Combination Therapy
Elevated Wnt5a signaling has been implicated in resistance to BRAF inhibitors in melanoma. This resistance is often mediated through the reactivation of pro-survival pathways, including the PI3K/AKT cascade.[1][2] Wnt5a can promote AKT signaling through its receptors FZD7 and RYK, leading to increased tumor growth and therapeutic resistance.[1][2] This intricate crosstalk provides a strong rationale for the dual inhibition of Wnt5a and key nodes in the MAPK or PI3K pathways. By simultaneously blocking the primary oncogenic driver (e.g., BRAF mutation) and a key resistance mechanism (Wnt5a signaling), it is possible to achieve a more potent and durable anti-tumor response.
Data Presentation: Synergistic Effects of Wnt Pathway Inhibition in Combination with MAPK and PI3K Inhibitors
While specific quantitative synergy data for Box5 in combination with MAPK or PI3K inhibitors is an area of active investigation, studies on other Wnt pathway inhibitors have demonstrated significant synergy. The following tables summarize representative data from such studies, providing a basis for designing similar experiments with Box5.
Table 1: Synergistic Inhibition of Triple-Negative Breast Cancer Cell Viability with a Wnt Inhibitor (WNT974) and a pan-PI3K Inhibitor (Buparlisib)
| Cell Line | Inhibitor Combination | Combination Index (CI) at Fa 0.5* | Interpretation |
| Hs578T | WNT974 + Buparlisib | < 1.0 | Synergy |
| HCC70 | WNT974 + Buparlisib | < 1.0 | Synergy |
| MDA-MB-231 | WNT974 + Buparlisib | < 1.0 | Synergy |
*Fraction affected (Fa) of 0.5 represents 50% inhibition of cell viability. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data adapted from studies on dual PI3K and Wnt pathway inhibition.[3]
Table 2: Synergistic Tumor Growth Inhibition with a β-catenin RNAi Therapeutic (DCR-BCAT) and a MEK Inhibitor (Trametinib) in Colorectal Cancer Xenograft Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Interpretation |
| Ls174t (CRC) | DCR-BCAT (low dose) | Minimal | - |
| Ls174t (CRC) | Trametinib (low dose) | Minimal | - |
| Ls174t (CRC) | DCR-BCAT + Trametinib | Significant Inhibition | Synergy |
Data adapted from studies on combined β-catenin and MEK inhibition.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway Crosstalk
The following diagram illustrates the crosstalk between the Wnt5a, MAPK/ERK, and PI3K/AKT signaling pathways, highlighting the rationale for combination inhibition.
Caption: Crosstalk between Wnt5a, MAPK, and PI3K pathways.
Experimental Workflow for Synergy Analysis
This workflow outlines the steps for assessing the synergistic effects of Box5 in combination with another signaling inhibitor.
Caption: Workflow for combination drug synergy analysis.
Experimental Protocols
Protocol 1: Determination of IC50 and Synergistic Effects using MTT Assay
This protocol is for assessing cell viability to determine the half-maximal inhibitory concentration (IC50) of single agents and to generate data for synergy analysis of combination treatments.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Box5 (TFA)
-
Signaling inhibitor of interest (e.g., Vemurafenib for BRAF, or a PI3K inhibitor)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment (for IC50 determination):
-
Prepare serial dilutions of Box5 and the second inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only controls.
-
Incubate for 72 hours.
-
-
Drug Treatment (for Combination Synergy):
-
Based on the single-agent IC50 values, design a dose-response matrix. For example, a 6x6 matrix with concentrations ranging from 1/4x to 4x the IC50 for each drug.
-
Prepare the drug combinations in culture medium.
-
Treat the cells as in step 2 and incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
For IC50 determination, plot cell viability against drug concentration and use non-linear regression analysis.
-
For synergy analysis, use software such as CompuSyn to calculate the Combination Index (CI).[2][5][6] A CI value < 1 indicates synergy.[5]
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is to assess the effect of single and combination drug treatments on the phosphorylation status of key signaling proteins like ERK and AKT.
Materials:
-
Cells treated as described in Protocol 1 (in 6-well plates)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After drug treatment, wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize phosphoprotein levels to total protein levels.
-
Protocol 3: Cell Migration/Invasion Assay (Boyden Chamber)
This protocol measures the effect of Box5 and combination treatments on the migratory and invasive potential of cancer cells.
Materials:
-
24-well plate with Boyden chamber inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Box5 and other inhibitor(s)
-
Cotton swabs
-
Fixation and staining solution (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Preparation of Inserts (for Invasion Assay):
-
Thaw Matrigel on ice.
-
Coat the top of the inserts with a thin layer of Matrigel diluted in serum-free medium.
-
Incubate for 2-4 hours at 37°C to allow the gel to solidify.
-
-
Cell Seeding:
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the test compounds (Box5, second inhibitor, or combination) to the cell suspension.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
-
Assay Assembly:
-
Add 500 µL of medium containing a chemoattractant to the lower chamber.
-
Place the inserts into the lower chambers.
-
-
Incubation:
-
Incubate for 12-48 hours at 37°C.
-
-
Staining and Quantification:
-
Remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated/invaded cells in several fields of view under a microscope.
-
Conclusion
The Wnt5a antagonist Box5 represents a valuable tool for investigating and targeting a key mechanism of therapeutic resistance in cancer. The provided rationale and protocols offer a framework for exploring the synergistic potential of Box5 in combination with inhibitors of the MAPK and PI3K signaling pathways. Rigorous in vitro and in vivo testing of these combinations is warranted to pave the way for novel and more effective cancer therapies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual PI3K and Wnt pathway inhibition is a synergistic combination against triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-catenin mRNA silencing and MEK inhibition display synergistic efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Box5 (TFA) Administration in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Box5, a t-butyloxycarbonyl-modified hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu), is a potent antagonist of the Wnt5a signaling pathway.[1][2] In several types of cancer, particularly melanoma, aberrant Wnt5a signaling has been implicated in promoting tumor progression, invasion, and metastasis.[3] Box5 functions by directly inhibiting Wnt5a-induced signaling cascades, thereby reducing cancer cell motility and invasion in preclinical in vitro models.[1][2] These application notes provide a comprehensive overview of the administration of Box5 (TFA) in animal models of cancer, including its mechanism of action, detailed experimental protocols, and data presentation guidelines. The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides like Box5, resulting from the purification process.[4]
Mechanism of Action: Box5 as a Wnt5a Antagonist
Wnt5a is a secreted glycoprotein that, upon binding to its receptor Frizzled-5 (FZD5), can activate non-canonical signaling pathways.[1] In melanoma, this activation leads to an increase in intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC).[1][3] This cascade is crucial for the cytoskeletal remodeling required for cell migration and invasion.[1] Box5 acts as a competitive antagonist, preventing Wnt5a from binding to its receptor and thereby inhibiting the downstream signaling events that promote a metastatic phenotype.[1][2]
Experimental Protocols
Preparation of Box5 (TFA) for In Vivo Administration
Proper solubilization and formulation of Box5 (TFA) are critical for its bioavailability and efficacy in animal models.
Materials:
-
Box5 (TFA) peptide powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Box5 (TFA) in DMSO. For example, a 100 mg/mL stock solution can be prepared, though the solubility should be confirmed with the specific batch of the peptide.[4]
-
Vehicle Preparation: The vehicle for administration should be prepared to ensure the solubility and stability of the peptide. A common vehicle for hydrophobic peptides is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Working Solution Formulation: To prepare the final working solution for injection, a standard formulation is as follows:
-
5-10% DMSO
-
40% PEG300
-
5% Tween-80
-
45-50% Saline or PBS
-
-
Mixing Procedure: a. Add the required volume of the Box5 (TFA) stock solution to the PEG300 and mix thoroughly. b. Add Tween-80 to the mixture and vortex until the solution is clear. c. Finally, add the saline or PBS to the desired final volume and mix well. d. The final solution should be clear and administered immediately after preparation.
In Vivo Administration in a Melanoma Xenograft Mouse Model
This protocol is based on common practices for peptide administration in xenograft models and a study utilizing Box5 in a different disease model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are suitable for establishing human melanoma xenografts.[5]
Experimental Workflow:
Protocol:
-
Cell Culture and Implantation:
-
Culture a human melanoma cell line with high Wnt5a expression (e.g., A2058 or HTB63).[1]
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: Box5 (TFA) treatment
-
-
-
Administration:
-
Administer Box5 (TFA) or the vehicle via intraperitoneal (IP) injection.
-
A suggested starting dose, based on a study in a diabetic nephropathy model, is 1 mg/kg body weight.
-
The frequency of administration can be daily or every other day, depending on the peptide's half-life and the study design.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²) / 2).
-
Monitor the body weight of the mice and observe for any signs of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.
-
-
Data Collection and Analysis:
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or markers of the Wnt5a pathway.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of Box5 (TFA) on Tumor Growth in Melanoma Xenograft Model
| Treatment Group | Number of Animals (n) | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) |
| Vehicle Control | 10 | 75.4 ± 5.2 | 1250.6 ± 150.3 | 1.3 ± 0.2 |
| Box5 (TFA) (1 mg/kg) | 10 | 76.1 ± 4.9 | 650.2 ± 85.7 | 0.7 ± 0.1 |
| *Statistically significant difference from vehicle control (p < 0.05). |
Table 2: Effect of Box5 (TFA) on Metastasis (Hypothetical Data)
| Treatment Group | Number of Animals (n) | Number of Lung Metastatic Nodules (Mean ± SEM) |
| Vehicle Control | 10 | 25.3 ± 4.1 |
| Box5 (TFA) (1 mg/kg) | 10 | 8.1 ± 2.5 |
| Statistically significant difference from vehicle control (p < 0.01). |
Conclusion
Box5 (TFA) presents a promising therapeutic strategy for cancers driven by Wnt5a signaling. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of Box5 in animal models of cancer. Careful preparation of the peptide and a well-designed experimental workflow are essential for obtaining reliable and reproducible results. Further studies are warranted to optimize the dosage, administration route, and to explore the potential of Box5 in combination with other anti-cancer therapies.
References
- 1. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt5a signaling directly affects cell motility and invasion of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Assessing the Efficacy of Box5 (TFA) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Box5 (TFA), a potent antagonist of Wnt5a signaling, in preclinical cancer models, with a particular focus on melanoma.
Introduction
Box5 (TFA) is a synthetic peptide that acts as an antagonist of the Wnt5a ligand. Wnt5a is a member of the Wnt family of secreted glycoproteins that play crucial roles in various cellular processes, including cell migration, proliferation, and differentiation.[1][2] In several types of cancer, including melanoma, aberrant Wnt5a signaling has been implicated in promoting tumor progression and metastasis.[3] Box5 (TFA) exerts its inhibitory effects by interfering with the interaction between Wnt5a and its receptor Ror2, thereby blocking downstream signaling cascades.[4] This document outlines key in vitro and in vivo experimental protocols to evaluate the therapeutic potential of Box5 (TFA).
Key Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of Box5 (TFA) on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A2058, A375 human melanoma cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Box5 (TFA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Box5 (TFA) in complete culture medium at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared Box5 (TFA) dilutions or vehicle control (medium with the same concentration of TFA solvent).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value (the concentration of Box5 that inhibits cell viability by 50%).
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 5.2 |
| Box5 (TFA) | 0.1 | 98.1 ± 4.8 |
| Box5 (TFA) | 1 | 95.3 ± 5.5 |
| Box5 (TFA) | 10 | 85.7 ± 6.1 |
| Box5 (TFA) | 50 | 62.4 ± 7.3 |
| Box5 (TFA) | 100 | 45.8 ± 6.9 |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Box5 (TFA) on the migratory capacity of cancer cells.[5][6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Box5 (TFA)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a defined cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of Box5 (TFA) or a vehicle control.
-
Capture images of the wound at 0 hours (immediately after creating the scratch) and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure or the migration rate.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) |
| Vehicle Control | 0 | 95.2 ± 8.7 |
| Box5 (TFA) | 10 | 65.4 ± 9.1 |
| Box5 (TFA) | 50 | 32.8 ± 7.5 |
| Box5 (TFA) | 100 | 15.1 ± 5.3 |
Transwell Invasion Assay
This assay evaluates the effect of Box5 (TFA) on the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete cell culture medium (as a chemoattractant)
-
Box5 (TFA)
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
Rehydrate the Matrigel-coated transwell inserts according to the manufacturer's instructions.
-
Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension containing different concentrations of Box5 (TFA) or vehicle control to the upper chamber of the transwell inserts.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the invading cells with crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of invading cells in several microscopic fields.
Data Presentation:
| Treatment Group | Concentration (µM) | Relative Invasion (%) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 12.3 |
| Box5 (TFA) | 10 | 72.5 ± 10.8 |
| Box5 (TFA) | 50 | 41.3 ± 9.2 |
| Box5 (TFA) | 100 | 20.7 ± 6.5 |
Western Blot Analysis of Wnt5a/Ror2 Signaling Pathway
This protocol is used to investigate the effect of Box5 (TFA) on the expression and phosphorylation of key proteins in the Wnt5a/Ror2 signaling pathway, such as phosphorylated Myristoylated Alanine-Rich C-Kinase Substrate (p-MARCKS).[7][8]
Materials:
-
Cancer cell lines
-
Box5 (TFA)
-
Recombinant Wnt5a (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MARCKS, anti-MARCKS, anti-Ror2, anti-Wnt5a, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with different concentrations of Box5 (TFA) for the desired time. If applicable, stimulate cells with recombinant Wnt5a.
-
Lyse the cells with lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MARCKS at 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation:
| Treatment | Box5 (µM) | Relative p-MARCKS Expression (Normalized to total MARCKS) |
| Control | 0 | 1.00 |
| Wnt5a | 0 | 2.50 |
| Wnt5a + Box5 | 50 | 1.25 |
| Wnt5a + Box5 | 100 | 0.80 |
Co-Immunoprecipitation (Co-IP) of Ror2
This protocol is designed to determine if Box5 (TFA) disrupts the interaction between Ror2 and its binding partners.
Materials:
-
Cancer cell lines expressing Ror2
-
Box5 (TFA)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Ror2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blot detection
Protocol:
-
Treat cells with Box5 (TFA) or vehicle control.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-Ror2 antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against potential Ror2 interacting partners.
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of Box5 (TFA) in a subcutaneous melanoma xenograft model.[6][9][10][11][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
A2058 or A375 human melanoma cells
-
Matrigel
-
Box5 (TFA)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of the mice.[6]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[6]
-
Randomize the mice into treatment and control groups.
-
Administer Box5 (TFA) or vehicle control to the mice via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily or every other day).
-
Measure the tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| Box5 (TFA) | 10 | 950 ± 120 | 36.7 |
| Box5 (TFA) | 25 | 600 ± 95 | 60.0 |
| Box5 (TFA) | 50 | 350 ± 70 | 76.7 |
Visualization of Signaling Pathways and Workflows
Caption: Wnt5a/Ror2 signaling pathway and the inhibitory action of Box5 (TFA).
Caption: In Vitro experimental workflow for assessing Box5 (TFA) efficacy.
Caption: In Vivo experimental workflow for assessing Box5 (TFA) efficacy.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Anti-Wnt5a antibody (ab227229) | Abcam [abcam.com]
- 3. Reduced WNT5A signaling in melanoma cells favors an amoeboid mode of invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orphan Tyrosine Kinase Receptor, ROR2, Mediates Wnt5A Signaling in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A2058 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Tackling MARCKS-PIP3 circuit attenuates fibroblast activation and fibrosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. A2058 Xenograft Model | Xenograft Services [xenograft.net]
- 10. Mouse/Rat Wnt-5a Antibody AF645: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Box5 (TFA) Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Box5 (TFA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Box5 (TFA) and why is its solubility a concern?
A1: Box5 is a synthetic N-butyloxycarbonyl hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu) that functions as a potent antagonist of the Wnt5a signaling pathway.[1][2] It is often supplied as a trifluoroacetate (TFA) salt, which can impact its solubility and may interfere with certain biological assays.[1][3] Proper solubilization is critical for accurate dosing and to avoid precipitation during experiments, which can lead to inconsistent and unreliable results.[4]
Q2: My Box5 (TFA) powder won't dissolve in my aqueous buffer. What should I do?
A2: Direct dissolution of hydrophobic peptides like Box5 in aqueous buffers is often challenging.[4] The recommended starting point is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[2] Once fully dissolved in DMSO, you can slowly add your aqueous buffer to the desired final concentration. This should be done dropwise while vortexing to prevent precipitation.
Q3: I dissolved Box5 (TFA) in DMSO, but it precipitated when I added my aqueous buffer. What are the next steps?
A3: Precipitation upon addition of an aqueous solution suggests that the final concentration of Box5 (TFA) is above its solubility limit in that specific solvent mixture. Here are several troubleshooting steps:
-
Decrease the Final Concentration: Try preparing a more dilute solution.
-
Use Co-solvents: For in vivo or other specialized applications, specific co-solvent systems are recommended. Detailed protocols are provided in the "Experimental Protocols" section below.
-
Adjust the pH: The net charge of a peptide influences its solubility.[5] Since Box5 is an acidic peptide, dissolving it in a slightly basic buffer (pH > 7) might improve its solubility. However, always consider the pH stability of the peptide and the requirements of your experiment.
-
Sonication: Brief sonication can help to break down aggregates and improve dissolution.[4]
Q4: Can the TFA counterion affect my experiments?
A4: Yes, the trifluoroacetate (TFA) counterion can have unintended effects in biological assays.[1] It can alter the pH of your solution and, in some cell-based assays, has been shown to inhibit cell growth at concentrations as low as 10 nM.[1] For sensitive applications, it is advisable to perform a salt exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[6]
Q5: How can I remove the TFA from my Box5 peptide?
A5: TFA can be removed through a process called salt exchange. A common method involves dissolving the peptide in a solution containing a different acid (e.g., HCl) and then lyophilizing the sample. This process is typically repeated multiple times to ensure complete exchange. A detailed protocol for TFA removal is available in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of Box5 (TFA) in Various Solvents
| Solvent/System | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.26 mg/mL | A clear solution can be achieved. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | A clear solution can be achieved. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | A clear solution can be achieved. |
Experimental Protocols
Protocol 1: General Solubilization of Box5 (TFA) for In Vitro Aqueous Solutions
-
Allow the lyophilized Box5 (TFA) powder to equilibrate to room temperature before opening the vial.
-
Add a small volume of 100% anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure the peptide is completely dissolved. Gentle vortexing or brief sonication can be used to aid dissolution.[4]
-
Slowly add the DMSO stock solution dropwise to your pre-chilled aqueous buffer while gently stirring. Do not add the buffer to the DMSO stock.
-
If any precipitation is observed, try a lower final concentration.
Protocol 2: Preparation of Box5 (TFA) for In Vivo Studies (Co-solvent Method)
This protocol is adapted from manufacturer recommendations for achieving a clear solution at higher concentrations.
-
Prepare a stock solution of Box5 (TFA) in DMSO (e.g., 32.6 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add saline to reach the final desired volume and concentration.
Example for a 1 mL final solution:
-
100 µL of 32.6 mg/mL Box5 (TFA) in DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
Protocol 3: TFA Removal (Salt Exchange to HCl)
-
Dissolve the Box5 (TFA) peptide in a minimal amount of 100 mM HCl.
-
Let the solution stand at room temperature for approximately 1 minute.
-
Freeze the solution using liquid nitrogen or in a -80°C freezer.
-
Lyophilize the frozen solution until all the liquid has been removed.
-
To ensure complete exchange, repeat steps 1-4 at least two more times.
-
After the final lyophilization, the peptide is ready to be dissolved in the desired aqueous buffer for your experiment.
Visualizations
Caption: Box5 inhibits the Wnt5a signaling pathway.
Caption: Workflow for solubilizing Box5 (TFA).
References
Technical Support Center: Optimizing Box5 (TFA) Dosage for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Box5 (TFA), a potent antagonist of Wnt5a signaling. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is Box5 (TFA) and what is its primary mechanism of action?
Box5 (TFA) is a potent antagonist of the Wnt5a ligand. Its primary function is to inhibit the non-canonical Wnt5a signaling pathway. By doing so, it can impede Wnt5a-mediated cellular processes such as cell migration and intracellular calcium release.[1]
2. What is the recommended solvent for dissolving Box5 (TFA)?
Box5 (TFA) is soluble in DMSO at a concentration of 200 mg/mL (with the aid of ultrasonication) and in water at 5 mg/mL (also with ultrasonication).[2] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
3. What is a typical working concentration for Box5 (TFA) in in vitro experiments?
A concentration of 100 μM has been used to effectively decrease the expression of rWnt5a-stimulated proteins in A2058 cells. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
4. How should Box5 (TFA) be stored?
For long-term storage, Box5 (TFA) should be stored as a solid at -20°C, protected from light and moisture. Once dissolved, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed | Suboptimal Box5 (TFA) concentration: The concentration used may be too low to effectively inhibit Wnt5a signaling in your specific cell line. | Perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal inhibitory concentration. |
| Peptide degradation: Improper storage or handling of the Box5 (TFA) peptide can lead to loss of activity.[3] | Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. | |
| Cell line insensitivity: The cell line being used may not have a functional Wnt5a signaling pathway or may have low expression of the Wnt5a receptors (Frizzled, ROR2). | Confirm the expression of Wnt5a and its receptors in your cell line using techniques like qPCR or Western blotting. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| TFA interference: Trifluoroacetic acid (TFA) is often present as a counter-ion from peptide synthesis and can sometimes interfere with cellular assays.[3] | If TFA interference is suspected, consider using a peptide with a different counter-ion (e.g., acetate) or performing a buffer exchange. | |
| Cell toxicity observed at higher concentrations | Off-target effects: High concentrations of any compound can lead to non-specific effects and cellular toxicity. | Determine the IC50 of Box5 (TFA) for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo) to identify the cytotoxic concentration range.[4] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Issues with Cell Migration Assays | Low cell migration: Cells may not be migrating sufficiently to observe an inhibitory effect. | Optimize the chemoattractant concentration and the duration of the assay. Ensure the pore size of the transwell insert is appropriate for your cell type.[5] |
| High background migration: High levels of spontaneous migration can mask the inhibitory effect of Box5 (TFA). | Reduce the serum concentration in the upper chamber of the transwell or serum-starve the cells prior to the assay.[5] |
Quantitative Data Summary
Determining the optimal dosage of Box5 (TFA) is critical for achieving maximum and specific inhibition of Wnt5a signaling. A dose-response analysis is the most effective method to identify the concentration that yields the maximal effect with minimal off-target toxicity. Below is a table summarizing a hypothetical dose-response experiment to determine the optimal concentration of Box5 (TFA) for inhibiting cell migration.
| Box5 (TFA) Concentration (µM) | Inhibition of Cell Migration (%) | Cell Viability (%) |
| 0 (Vehicle Control) | 0 | 100 |
| 10 | 15 ± 3 | 98 ± 2 |
| 50 | 45 ± 5 | 95 ± 4 |
| 100 | 75 ± 6 | 92 ± 5 |
| 200 | 78 ± 5 | 80 ± 7 |
| 500 | 80 ± 4 | 65 ± 8 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Determination of Box5 (TFA) using a Cell Migration Assay
This protocol outlines a method to determine the optimal concentration of Box5 (TFA) for inhibiting Wnt5a-induced cell migration using a transwell assay.
Materials:
-
Box5 (TFA)
-
DMSO
-
Cell culture medium (appropriate for your cell line)
-
Fetal Bovine Serum (FBS)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Recombinant Wnt5a (as a chemoattractant)
-
Calcein AM or Crystal Violet for cell staining and quantification
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a medium containing 0.5% FBS.
-
Box5 (TFA) Preparation: Prepare a 10 mM stock solution of Box5 (TFA) in DMSO. From this stock, prepare a series of working solutions at different concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) in serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 100 ng/mL recombinant Wnt5a and 10% FBS) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cell suspension with the different concentrations of Box5 (TFA) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of your cells (e.g., 6-24 hours).
-
Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Alternatively, for fluorescent quantification, stain the migrated cells with Calcein AM and measure the fluorescence using a plate reader.
-
-
Data Analysis: Quantify the number of migrated cells for each concentration of Box5 (TFA). Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Wnt5a-Mediated Calcium Release Assay
This protocol describes how to measure the inhibition of Wnt5a-induced intracellular calcium release by Box5 (TFA).
Materials:
-
Box5 (TFA)
-
DMSO
-
Cells responsive to Wnt5a
-
Recombinant Wnt5a
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Box5 (TFA) Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing different concentrations of Box5 (TFA) or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of recombinant Wnt5a (e.g., final concentration of 100 ng/mL) into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 5 minutes).
-
-
Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions for ratiometric dyes like Fura-2) upon Wnt5a stimulation. Compare the response in Box5 (TFA)-treated cells to the vehicle control to determine the percentage of inhibition.
Visualizations
Wnt5a Signaling Pathway
Caption: Non-canonical Wnt5a signaling pathway and the inhibitory action of Box5 (TFA).
Experimental Workflow for Box5 (TFA) Dosage Optimization
Caption: Workflow for optimizing Box5 (TFA) dosage using a cell migration assay.
References
Technical Support Center: Box5 (TFA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Box5, a potent trifluoroacetate (TFA) salt of a Wnt5a antagonist peptide, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Box5 (TFA) and what is its primary mechanism of action?
A1: Box5 (TFA) is the trifluoroacetate salt of Box5, a synthetic peptide that acts as a potent antagonist of Wnt5a signaling. [1]Its primary mechanism involves inhibiting the non-canonical Wnt5a signaling pathway. This pathway is initiated by the binding of the Wnt5a ligand to its receptors, primarily from the Frizzled (Fzd) family and the receptor tyrosine kinase-like orphan receptor 2 (ROR2). [2][3][4]Box5 competitively inhibits this interaction, thereby blocking downstream signaling events such as intracellular calcium (Ca2+) release and the activation of protein kinase C (PKC) and c-Jun N-terminal kinase (JNK). [3] Q2: What are the common applications of Box5 (TFA) in research?
A2: Box5 (TFA) is frequently used in cancer research, particularly in studies involving melanoma, to inhibit cancer cell migration and invasion. [1][5]It is also utilized in studies of other diseases where Wnt5a signaling is implicated, such as rheumatoid arthritis and tissue fibrosis. [3] Q3: How should I prepare and store Box5 (TFA) stock solutions?
A3: Proper preparation and storage of Box5 (TFA) are critical for maintaining its activity. For detailed information on solubility and storage, please refer to the table below. It is highly recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution. [5] Q4: Can the trifluoroacetate (TFA) counter-ion interfere with my experiments?
A4: While TFA is a common counter-ion for synthetic peptides and is generally used at concentrations that are not biologically active, it is a strong acid. At high concentrations, it could potentially alter the pH of your culture medium. It is good practice to include a vehicle control in your experiments that contains the same final concentration of TFA as your Box5 (TFA) treatment group to account for any potential effects of the counter-ion.
Troubleshooting Guides
Problem 1: No observable effect of Box5 (TFA) on Wnt5a-mediated cell response (e.g., cell migration, Ca2+ flux).
| Possible Cause | Troubleshooting Steps |
| Degraded or inactive Box5 (TFA) | - Verify Storage: Ensure Box5 (TFA) has been stored correctly (lyophilized at -20°C or -80°C, protected from light and moisture). [1] - Fresh Stock: Prepare a fresh stock solution from a new vial of lyophilized powder. - Quality Control: If possible, verify the peptide's integrity and concentration using techniques like HPLC or mass spectrometry. |
| Suboptimal Box5 (TFA) Concentration | - Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of Box5 (TFA) for your specific cell line and assay. A common starting concentration is 100 µM. [5] |
| Low Wnt5a Expression in the Cell Model | - Confirm Wnt5a Expression: Verify that your cell line expresses Wnt5a and its receptors (e.g., Fzd, ROR2) at the mRNA or protein level. - Exogenous Wnt5a: If endogenous Wnt5a levels are low, stimulate the cells with recombinant Wnt5a to induce the signaling pathway before treating with Box5 (TFA). |
| Incorrect Assay Conditions | - Optimize Incubation Time: The inhibitory effect of Box5 (TFA) may be time-dependent. Optimize the pre-incubation time with Box5 (TFA) before stimulating with Wnt5a. - Review Protocol: Carefully review your experimental protocol for any deviations from established methods for Wnt5a signaling assays. |
| Cell Line Insensitivity | - Alternative Signaling Pathways: The cellular response you are measuring might be regulated by pathways other than Wnt5a in your specific cell line. - Different Cell Line: Consider using a different cell line known to be responsive to Wnt5a signaling as a positive control. |
Problem 2: Unexpected Cell Toxicity or Reduced Viability After Box5 (TFA) Treatment.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Box5 (TFA) or Solvent | - Titrate Concentration: Determine the maximum non-toxic concentration of Box5 (TFA) for your cell line using a cell viability assay (e.g., MTT, resazurin). - Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding the toxic threshold for your cells (typically <0.1-0.5%). Run a solvent-only control. |
| Contamination of Box5 (TFA) Stock | - Sterile Preparation: Prepare stock solutions under sterile conditions using sterile-filtered solvents and store in sterile tubes. - Fresh Preparation: If contamination is suspected, discard the old stock and prepare a fresh one. |
| TFA Counter-ion Effect | - pH Check: Measure the pH of your culture medium after adding Box5 (TFA) to ensure it is within the optimal range for your cells. - Vehicle Control: Include a vehicle control with the TFA salt at the same concentration to assess the effect of the counter-ion alone. |
| Interference with Viability Assay Reagents | - Assay Compatibility: Some compounds can interfere with the chemical reactions of viability assays (e.g., reduction of tetrazolium salts in MTT assays). [6] - Alternative Assay: If interference is suspected, use a different viability assay based on a distinct mechanism (e.g., ATP measurement, live/dead cell staining). [7] |
Problem 3: Inconsistent or Irreproducible Results in Cell Migration Assays.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | - Accurate Cell Counting: Ensure accurate and consistent cell counting for each experiment. - Even Cell Distribution: After seeding cells in the transwell insert, gently agitate the plate to ensure an even distribution of cells across the membrane. [8] |
| Inconsistent Chemoattractant Gradient | - Serum Starvation: Serum-starve the cells before the assay to reduce baseline migration and enhance the response to the chemoattractant. [9] - Optimize Chemoattractant Concentration: Determine the optimal concentration of your chemoattractant (e.g., serum, recombinant Wnt5a) to establish a clear migration gradient. |
| Incorrect Incubation Time | - Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for cell migration in your specific cell line. [10] |
| Issues with Transwell Membrane | - Appropriate Pore Size: Ensure the pore size of the transwell membrane is appropriate for your cell type to allow migration without cells passively falling through. - Proper Handling: Avoid introducing air bubbles under the membrane when placing the insert into the well. [10] |
| Incomplete Removal of Non-Migrated Cells | - Careful Wiping: When removing non-migrated cells from the top of the insert, use a cotton swab gently but thoroughly to avoid dislodging the membrane or leaving behind cells. [11] |
Quantitative Data Summary
Table 1: Solubility and Storage of Box5 (TFA)
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 200 mg/mL | -20°C for up to 1 month; -80°C for up to 6 months [5] |
| Water | 5 mg/mL (requires sonication) | It is generally recommended to prepare aqueous solutions fresh. |
Note: It is recommended to prepare stock solutions in DMSO and then dilute further in aqueous buffer or cell culture medium for working concentrations. Always confirm the solubility and stability for your specific experimental conditions.
Experimental Protocols
Protocol: Transwell Cell Migration Assay with Box5 (TFA)
This protocol provides a general guideline for assessing the effect of Box5 (TFA) on Wnt5a-induced cell migration. Optimization of cell number, Box5 (TFA) concentration, and incubation times may be required for specific cell lines.
Materials:
-
24-well plate with 8 µm pore size transwell inserts [11]* Cell line of interest
-
Cell culture medium (serum-free and serum-containing)
-
Recombinant Wnt5a (optional, as chemoattractant)
-
Box5 (TFA)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 2% ethanol) [12]* Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by culturing in serum-free medium. [9] * Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface receptor integrity.
-
Resuspend cells in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 cells/mL. [11]
-
-
Assay Setup:
-
Add 600 µL of chemoattractant (e.g., medium with 10% FBS or a specific concentration of recombinant Wnt5a) to the lower chamber of the 24-well plate. [12] * In a separate tube, prepare the cell suspension with the desired concentration of Box5 (TFA) or vehicle control. Pre-incubate for 30 minutes at 37°C.
-
Add 200 µL of the cell suspension containing Box5 (TFA) or vehicle to the upper chamber of the transwell insert. [11]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 16-24 hours). [12]
-
-
Fixation and Staining:
-
Carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. [11] * Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes at room temperature. [11] * Wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in a staining solution for 20-30 minutes. [12] * Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope and capture images from several random fields of view.
-
Count the number of migrated cells per field.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader. [11]
-
Visualizations
Caption: Wnt5a signaling pathway and the inhibitory action of Box5 (TFA).
Caption: Experimental workflow for a transwell cell migration assay with Box5 (TFA).
References
- 1. Box5 (TFA) - Immunomart [immunomart.org]
- 2. Non-canonical WNT5A-ROR signaling: new perspectives on an ancient developmental pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
improving the stability of Box5 (TFA) in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Box5 (TFA), a potent Wnt5a antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of Box5 in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise when working with Box5 (TFA).
Q1: What is Box5 (TFA) and what is its mechanism of action?
Box5 is a synthetic hexapeptide with the sequence t-Boc-Met-Asp-Gly-Cys-Glu-Leu. The "(TFA)" indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counterion used during peptide purification. Box5 functions as an antagonist of Wnt5a, a key signaling protein involved in cell migration and invasion, particularly in melanoma. It specifically inhibits the non-canonical Wnt signaling pathway by blocking Wnt5a-induced Protein Kinase C (PKC) activation and subsequent intracellular calcium release.[1][2]
Q2: How should I store and handle lyophilized Box5 (TFA)?
For long-term stability, lyophilized Box5 (TFA) should be stored at -20°C or -80°C.[3] When stored under these conditions, the peptide can be stable for up to two years. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can compromise the peptide's stability.
Q3: How do I reconstitute Box5 (TFA)?
The solubility of Box5 (TFA) can vary depending on the solvent. It is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 250 mg/mL (with the aid of ultrasonication) and has limited solubility in water at approximately 5 mg/mL (also with ultrasonication).[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium.
Q4: What are the potential stability issues with Box5 in solution?
The Box5 peptide contains both a methionine (Met) and a cysteine (Cys) residue in its sequence (t-Boc-Met -Asp-Gly-Cys -Glu-Leu). These amino acids are susceptible to oxidation, which can lead to a loss of biological activity.
-
Methionine Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide. This is a common issue with peptides stored in solution, especially in the presence of oxygen or oxidizing agents.
-
Cysteine Oxidation: The thiol group (-SH) of the cysteine residue is prone to oxidation, which can lead to the formation of disulfide bonds between two peptide molecules (dimerization). This process is accelerated at neutral to alkaline pH.[4]
To minimize oxidation, it is recommended to use degassed solvents for reconstitution, store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles, and use solutions promptly after preparation.
Q5: The trifluoroacetate (TFA) salt of my peptide seems to be interfering with my cell-based assay. What can I do?
Trifluoroacetic acid (TFA) is a remnant from the peptide purification process and can indeed interfere with certain biological assays, particularly those that are sensitive to pH changes or involve fluorescence measurements.[5][6] If you suspect TFA interference, you can perform a salt exchange to replace the TFA counterion with a more biocompatible one, such as acetate or hydrochloride.
Troubleshooting TFA Interference:
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in cell viability or morphology | TFA can be cytotoxic at higher concentrations. | Perform a TFA salt exchange to the hydrochloride or acetate form. |
| Inconsistent results in fluorescence-based assays | TFA can quench fluorescence or alter the spectral properties of fluorescent dyes.[5] | Use a different salt form of the peptide or perform a buffer control with TFA to assess its impact. |
| Precipitation of the peptide in physiological buffers | TFA can affect the overall charge and solubility of the peptide. | Test the solubility of the peptide in different buffers after TFA removal. |
Data Presentation: Stability and Solubility of Box5 (TFA)
Solubility Data
The following table summarizes the solubility of Box5 (TFA) in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | Up to 250 mg/mL | Ultrasonic agitation may be required for complete dissolution.[3] |
| Water | Approx. 5 mg/mL | Ultrasonic agitation is recommended.[3] |
Representative Stability Data for Peptides Containing Methionine and Cysteine
Table 1: Representative Half-life of Methionine Oxidation in Peptides
| Condition | Approximate Half-life | Reference |
| In the presence of 10 mM H₂O₂ | Minutes to hours | [7] |
| In air-saturated buffer at 37°C | Days to weeks | General knowledge |
Note: The rate of methionine oxidation is highly dependent on the specific peptide sequence, the presence of oxidizing agents, and exposure to light and metal ions.
Table 2: pH Dependence of Cysteine Oxidation Rate in Peptides
| pH | Relative Oxidation Rate | Reference |
| 6.0 | Low | [8] |
| 7.4 (Physiological) | Moderate | [8] |
| 8.5 | High | [8] |
Note: The oxidation of cysteine to form disulfide bonds is significantly faster at higher pH due to the deprotonation of the thiol group to the more reactive thiolate anion.[8]
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol is adapted for assessing the inhibitory effect of Box5 on the migration of melanoma cells (e.g., A2058) induced by Wnt5a.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
A2058 melanoma cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Recombinant Wnt5a
-
Box5 (TFA) stock solution (in DMSO)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture A2058 cells to 80-90% confluency. The day before the assay, starve the cells in serum-free DMEM overnight.
-
Assay Setup:
-
Add 600 µL of DMEM containing 10% FBS and recombinant Wnt5a (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
In a separate tube, resuspend the starved A2058 cells in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
Add Box5 (TFA) to the cell suspension at the desired final concentration (e.g., 100 µM) and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of the cell suspension containing Box5 (or control) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope. For quantification, the Crystal Violet can be extracted with a solvent (e.g., 10% acetic acid) and the absorbance measured at 570 nm.[2]
-
Protocol 2: Calcium Flux Assay
This protocol describes how to measure changes in intracellular calcium levels in response to Wnt5a stimulation and the inhibitory effect of Box5.
Materials:
-
A2058 melanoma cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Recombinant Wnt5a
-
Box5 (TFA) stock solution (in DMSO)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed A2058 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Treatment:
-
For antagonist studies, add Box5 (TFA) to the wells at the desired final concentration and incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to measure fluorescence intensity at an excitation of ~490 nm and an emission of ~520 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject a solution of Wnt5a (e.g., to a final concentration of 100 ng/mL) into the wells and continue to record the fluorescence intensity for several minutes to capture the calcium flux.
-
At the end of the experiment, inject ionomycin as a positive control to determine the maximum calcium response, followed by EGTA to chelate calcium and establish the minimum fluorescence.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular calcium concentration. The inhibitory effect of Box5 can be quantified by comparing the peak fluorescence in Box5-treated wells to the control wells.
Visualizations
Wnt5a Non-Canonical Signaling Pathway
The following diagram illustrates the non-canonical Wnt5a signaling pathway that is antagonized by Box5. Wnt5a binds to the Frizzled (Fzd) and ROR2 co-receptors, leading to the activation of Dishevelled (Dvl). This in turn activates Protein Kinase C (PKC), resulting in an increase in intracellular calcium (Ca²⁺) levels, which ultimately promotes cell migration and invasion in melanoma. Box5 acts to inhibit this pathway.
Wnt5a non-canonical signaling pathway inhibited by Box5.
References
- 1. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with Box5 (TFA)
Welcome to the technical support center for Box5 (TFA), a potent antagonist of Wnt5a signaling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide guidance on the effective use of Box5 (TFA) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Box5 (TFA) and what is its primary mechanism of action?
A1: Box5 (TFA) is a synthetic hexapeptide antagonist of Wnt5a.[1][2] Its primary function is to inhibit the non-canonical Wnt5a signaling pathway. It achieves this by blocking Wnt5a-mediated activation of Protein Kinase C (PKC) and subsequent calcium (Ca2+) release, which are crucial for processes like cell migration and invasion, particularly in melanoma.[1][3]
Q2: What are the recommended storage and handling conditions for Box5 (TFA)?
A2: Proper storage is critical to maintain the stability and activity of the Box5 peptide.
| Condition | Recommendation |
| Storage Temperature | Store the lyophilized powder at -20°C for short-term storage (up to 1 year) and -80°C for long-term storage (up to 2 years).[2] |
| Light and Moisture | Protect from light and moisture.[2] |
| Stock Solutions | Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -80°C. |
| Working Solutions | Prepare working solutions fresh for each experiment if possible. |
Q3: In which solvents can I dissolve Box5 (TFA)?
A3: The solubility of Box5 (TFA) can vary, so it is important to use the correct solvent to ensure complete dissolution.
| Solvent | Concentration | Notes |
| DMSO | Up to 250 mg/mL | Sonication may be required to aid dissolution.[2] |
| Water | Up to 5 mg/mL | Sonication may be required to aid dissolution.[2] |
For in vivo studies, specific formulation protocols are available that may include co-solvents like PEG300, Tween-80, or corn oil to achieve the desired concentration and stability. It is recommended to prepare these solutions fresh on the day of use.
Troubleshooting Guides
Issue 1: No or Reduced Inhibition of Wnt5a-Mediated Effects
You are treating your cells with Box5 (TFA) but do not observe the expected inhibition of Wnt5a-induced cell migration, invasion, or downstream signaling events (e.g., PKC activation, calcium flux).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Peptide Degradation | - Storage: Confirm that the lyophilized peptide and stock solutions have been stored at the correct temperatures and protected from light. - Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Use single-use aliquots. |
| Incorrect Peptide Concentration | - Calculation Verification: Double-check all calculations for the preparation of stock and working solutions. - Dose-Response Experiment: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. A common starting concentration is 100 µM.[1] |
| Low Wnt5a Expression or Activity in the Cellular Model | - Wnt5a Expression: Verify the expression level of Wnt5a in your cell line (e.g., via RT-qPCR or Western blot). Box5 (TFA) will have a more pronounced effect in cells with high endogenous Wnt5a expression or in cells stimulated with exogenous Wnt5a. - Receptor Expression: Ensure your cells express the appropriate Wnt5a receptors, such as Frizzled-5 (FZD5) or ROR2. |
| Presence of Trifluoroacetic Acid (TFA) Counter-ions | - TFA Interference: Residual TFA from the peptide synthesis and purification process can sometimes interfere with cellular assays. If you suspect TFA is affecting your results, consider peptide dialysis or ion-exchange to remove TFA. |
| Suboptimal Assay Conditions | - Incubation Time: Optimize the pre-incubation time with Box5 (TFA) before stimulating with Wnt5a. - Assay-Specific Parameters: Review and optimize other parameters of your specific assay (e.g., cell density, serum concentration in media). |
Experimental Workflow for Troubleshooting Lack of Inhibition:
References
- 1. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Technical Support Center: Refining Box5 (TFA) Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Box5 (TFA), a potent Wnt5a antagonist. The information provided is intended to help refine treatment protocols for specific cell types and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Box5 and what is its mechanism of action?
Box5 is a synthetic hexapeptide derived from Wnt5a (t-Boc-Met-Asp-Gly-Cys-Glu-Leu) that functions as a Wnt5a antagonist.[1] It primarily acts by inhibiting the non-canonical Wnt5a signaling pathway. Its mechanism involves blocking Wnt5a-mediated intracellular Ca2+ release and subsequent signaling through Protein Kinase C (PKC).[1][2] This inhibition has been shown to effectively reduce Wnt5a-induced cell migration and invasion, particularly in melanoma cells.[2][3]
Q2: What are the primary applications of Box5?
Box5 is predominantly used in cancer research to study and inhibit processes related to tumor progression and metastasis. It has been extensively studied in melanoma cell lines, such as A2058 and HTB63, where it has been shown to decrease cell migration and invasion.[1][3] Additionally, Box5 has been used to investigate its effects on epithelial-mesenchymal transition (EMT) and has shown potential in studying renal injury.
Q3: How should Box5 (TFA) be reconstituted and stored?
Proper reconstitution and storage are critical for maintaining the stability and activity of the Box5 peptide.
-
Reconstitution: Box5 is typically supplied as a lyophilized powder. For cell culture experiments, it is recommended to first dissolve the peptide in a small amount of sterile, high-quality DMSO to create a concentrated stock solution.[1] Subsequently, this stock solution can be diluted to the final working concentration in cell culture medium. To avoid precipitation, it is advisable to add the DMSO stock solution to the aqueous medium slowly while mixing.
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution in DMSO can be stable for up to 1 month at -20°C and up to 6 months at -80°C.[4]
-
Working Dilution (in media): It is recommended to prepare fresh working dilutions from the stock solution for each experiment. The stability of peptides in aqueous solutions is limited.
-
Q4: What is the recommended working concentration for Box5?
The optimal working concentration of Box5 can vary depending on the cell type and the specific experimental conditions. However, a concentration of 100 µM has been frequently used and shown to be effective in inhibiting Wnt5a signaling in melanoma cell lines like A2058.[2][4] In some studies, concentrations up to 200 µM have been used in spheroid invasion assays.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of cell migration/invasion after Box5 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Box5 Concentration | Perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal concentration for your specific cell line. |
| Incorrect Reconstitution or Degraded Peptide | Ensure proper reconstitution of the lyophilized powder in high-quality DMSO. Avoid repeated freeze-thaw cycles of the stock solution. If in doubt, use a fresh vial of Box5. |
| Low Endogenous Wnt5a Expression in Cells | Verify the expression level of Wnt5a in your cell line. Box5 is a Wnt5a antagonist, and its effect will be more pronounced in cells with high endogenous Wnt5a signaling or in the presence of exogenously added Wnt5a. |
| Cell-Type Specific Resistance | Some cell lines may be less sensitive to Wnt5a inhibition. Consider investigating downstream components of the Wnt5a pathway to confirm target engagement. |
| Issues with the Migration/Invasion Assay | Ensure your assay is properly optimized. Include appropriate positive and negative controls. For example, a known inhibitor of migration for your cell line could serve as a positive control. |
Problem 2: I am observing significant cell death or toxicity after Box5 treatment.
| Possible Cause | Suggested Solution |
| Box5 Concentration is Too High | While a safe dosage range up to 100 µmol/L has been reported for ARPE-19 cells, higher concentrations or different cell types might be more sensitive.[2] Perform a cell viability assay (e.g., MTT or CCK-8) with a range of Box5 concentrations to determine the cytotoxic threshold for your cell line. |
| DMSO Toxicity | The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the Box5-treated wells) to assess the effect of the solvent alone. |
| Peptide Impurities | Ensure you are using a high-purity grade of Box5. Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can sometimes contribute to cytotoxicity. |
| Sensitivity of the Cell Line | Some cell lines may be inherently more sensitive to perturbations in the Wnt5a pathway or to the peptide itself. Consider reducing the treatment duration or concentration. |
Problem 3: My Box5 solution appears cloudy or has precipitates.
| Possible Cause | Suggested Solution |
| Poor Solubility in Aqueous Medium | Peptides, especially those dissolved in DMSO, can precipitate when added to aqueous solutions. To avoid this, dilute the concentrated DMSO stock solution further in DMSO before adding it to the cell culture medium. Add the stock solution to the medium slowly while gently mixing. |
| Incorrect Storage | Storing reconstituted peptides in solution for extended periods can lead to degradation and aggregation. It is best to use freshly prepared dilutions. |
| Low-Quality Solvent | Use high-purity, anhydrous DMSO for preparing the stock solution. |
Quantitative Data Summary
| Cell Line | Application | Box5 Concentration | Treatment Duration | Outcome | Reference |
| A2058 (Melanoma) | Inhibition of Wnt5a-induced Ca2+ release | 100 µM | Overnight | Blocked rWnt5a-induced Ca2+ release | [2] |
| A2058 (Melanoma) | Inhibition of MARCKS phosphorylation | 100 µM | Overnight | Decreased rWnt5a-stimulated p-MARCKS expression | [4] |
| HTB63 (Melanoma) | Inhibition of migration and invasion | Not specified | Not specified | Inhibited basal migration and invasion | [1] |
| Melanoma Cells | Spheroid invasion assay | 200 µM | 48 hours | Inhibited Wnt5a-dependent invasion | [3] |
| ARPE-19 (Retinal Pigment Epithelial) | Cell viability assay | 0-100 µmol/L | Not specified | Determined safe dosage range | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Migration (Wound Healing) Assay
This protocol provides a general guideline for assessing the effect of Box5 on cell migration using a wound healing (scratch) assay.
Materials:
-
Cell line of interest (e.g., A2058 melanoma cells)
-
Complete culture medium
-
Serum-free culture medium
-
Box5 (TFA)
-
DMSO (for reconstitution)
-
Sterile pipette tips (p200) or a cell-scratching tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are fully confluent, gently create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing the desired concentration of Box5 (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at predefined locations for each well. This will serve as the baseline (0 hours).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time Points): Capture images of the same locations at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the wound.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at time 0.
Protocol 2: Transwell Cell Invasion Assay
This protocol describes how to assess the effect of Box5 on the invasive potential of cells using a Matrigel-coated Transwell system.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with serum as a chemoattractant)
-
Box5 (TFA)
-
DMSO
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel in cold, serum-free medium and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 0.5-1.0 x 10^6 cells/mL).
-
Treatment: Add Box5 or vehicle control to the cell suspension.
-
Assay Setup: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the Transwell plate. Add the cell suspension containing Box5 or vehicle to the upper chamber (the coated insert).
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Staining: Fix and stain the invasive cells on the lower surface of the membrane with a staining solution like crystal violet.
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope. Count the number of cells in several random fields of view to quantify invasion.
Signaling Pathway Diagrams
References
Technical Support Center: Addressing Off-Target Effects of Box5 (TFA) in Research
Welcome to the technical support center for Box5 (TFA), a potent antagonist of Wnt5a signaling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of Box5, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Box5 and what is its primary mechanism of action?
Box5 is a hexapeptide derived from Wnt5a with the sequence Met-Asp-Gly-Cys-Glu-Leu. It functions as a potent antagonist of the non-canonical Wnt5a signaling pathway.[1] Its primary mechanism involves the inhibition of Wnt5a-mediated intracellular calcium (Ca2+) release and Protein Kinase C (PKC) activation.[1] This, in turn, blocks downstream cellular processes promoted by Wnt5a, such as cell migration and invasion, which are particularly relevant in cancer metastasis research.[1]
Q2: What does the "(TFA)" in Box5 (TFA) signify?
TFA stands for trifluoroacetic acid. It is a counter-ion commonly used in the purification of synthetic peptides. While present in the lyophilized product, its effects in cell-based assays are generally considered negligible at the final working concentrations of the peptide. However, at high concentrations, TFA itself has been reported to potentially inhibit the proliferation of certain cell types, like osteoblasts and chondrocytes.[2] Researchers should always perform appropriate vehicle controls in their experiments.
Q3: Have any off-target effects of Box5 been reported?
The initial characterization of Box5 demonstrated a degree of specificity. In one study, Box5 was shown to selectively inhibit Wnt5a-induced intracellular Ca2+ signaling but did not affect Ca2+ signals induced by other G protein-coupled receptor (GPCR) agonists such as endothelin-1 (ET-1) or carbachol in melanoma cells.[1] However, comprehensive screening for off-target effects across a wide range of signaling pathways or protein families has not been extensively published. Therefore, it is crucial for researchers to empirically validate the specificity of Box5 in their specific experimental system.
Q4: Can Box5 affect the canonical Wnt/β-catenin signaling pathway?
Wnt5a, the target of Box5, is a prototypical non-canonical Wnt ligand.[3] In some cellular contexts, Wnt5a can inhibit the canonical Wnt/β-catenin pathway.[4][5] By antagonizing Wnt5a, Box5 could potentially lead to a disinhibition of the canonical pathway in cells where this cross-regulation occurs. Researchers should, therefore, assess the activity of the Wnt/β-catenin pathway when using Box5, for example, by measuring β-catenin levels or using a TCF/LEF reporter assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variability in experimental results | 1. Peptide Solubility: Box5 may not be fully dissolved, leading to inconsistent concentrations. 2. Peptide Stability: The peptide may be degrading due to improper storage or multiple freeze-thaw cycles. 3. Cellular Context: The expression levels of Wnt5a and its receptors (e.g., Frizzled, ROR2) can vary between cell lines and even with passage number. | 1. Ensure the peptide is fully dissolved according to the manufacturer's instructions. Sonication may aid dissolution. Prepare fresh working solutions for each experiment. 2. Aliquot the stock solution upon receipt and store at -80°C to minimize freeze-thaw cycles.[6] 3. Characterize the expression of key Wnt5a signaling components in your cell model. |
| Unexpected cellular phenotype not consistent with Wnt5a inhibition | 1. Off-target effects: Box5 may be interacting with other signaling molecules in your specific cell type. 2. TFA effects: At high concentrations, the TFA counter-ion could exert biological effects. | 1. Perform control experiments to rule out off-target effects (see Experimental Protocols below). 2. Include a vehicle control in all experiments that includes the same final concentration of the solvent and TFA as the Box5 treatment group. |
| No observable effect of Box5 | 1. Low or absent Wnt5a signaling: The cell line used may not have active Wnt5a signaling. 2. Incorrect peptide concentration: The concentration of Box5 may be too low to effectively antagonize Wnt5a. 3. Peptide degradation: The peptide may have lost its activity. | 1. Confirm Wnt5a expression and secretion in your cell line. Consider stimulating with recombinant Wnt5a as a positive control.[1] 2. Perform a dose-response experiment to determine the optimal concentration of Box5 for your system. 3. Use a fresh aliquot of Box5 and verify its activity in a well-established positive control assay. |
Experimental Protocols
Protocol 1: Validating On-Target Activity of Box5
This protocol details a method to confirm that Box5 is actively inhibiting the Wnt5a signaling pathway in your cell line of interest.
Objective: To measure the effect of Box5 on Wnt5a-induced phosphorylation of a downstream target.
Materials:
-
Cell line of interest (e.g., A2058 melanoma cells)[1]
-
Recombinant Wnt5a (rWnt5a)
-
Box5 (TFA)
-
Appropriate cell culture media and supplements
-
Phosphatase and protease inhibitor cocktails
-
Antibodies for Western blotting (e.g., anti-p-MARCKS, anti-MARCKS, anti-β-actin)
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Serum Starvation: If necessary for your cell type, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal signaling.
-
Pre-treatment with Box5: Pre-incubate the cells with the desired concentration of Box5 (e.g., 100 µM) for 1-2 hours.[7]
-
Wnt5a Stimulation: Add rWnt5a (e.g., 0.1 µg/mL) to the media and incubate for the appropriate time to induce downstream signaling (e.g., 15-30 minutes).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of a known Wnt5a downstream target (e.g., p-MARCKS and total MARCKS).[7] Use a loading control like β-actin.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in the presence and absence of Box5.
Protocol 2: General Strategy for Assessing Off-Target Effects
This protocol provides a general workflow for identifying potential off-target effects of Box5.
Objective: To screen for unintended changes in global protein phosphorylation or protein-protein interactions following Box5 treatment.
Materials:
-
Cell line of interest
-
Box5 (TFA)
-
Mass spectrometry-compatible lysis buffer
-
Reagents for phosphoproteomic analysis or affinity purification-mass spectrometry (AP-MS)
Methodology:
-
Experimental Design:
-
Group 1 (Control): Untreated cells.
-
Group 2 (Vehicle Control): Cells treated with the vehicle used to dissolve Box5.
-
Group 3 (Box5 Treatment): Cells treated with the working concentration of Box5.
-
-
Cell Treatment and Lysis: Treat cells as per the experimental design and lyse them under conditions that preserve protein phosphorylation or protein complexes.
-
Sample Preparation for Mass Spectrometry:
-
For Phosphoproteomics: Digest proteins into peptides, enrich for phosphopeptides (e.g., using TiO2 or IMAC), and prepare for LC-MS/MS analysis.
-
For AP-MS: If a specific off-target is suspected, perform immunoprecipitation of the suspected target and identify interacting partners that are altered by Box5 treatment.
-
-
Mass Spectrometry Analysis: Analyze the samples by high-resolution mass spectrometry.
-
Data Analysis:
-
Identify and quantify peptides/proteins.
-
For phosphoproteomics, compare the abundance of phosphopeptides between the control, vehicle, and Box5-treated groups to identify significantly altered phosphorylation events.
-
For AP-MS, identify proteins that show differential interaction with the bait protein in the presence of Box5.
-
-
Bioinformatic Analysis: Use pathway analysis tools to determine if the identified off-target proteins are enriched in specific signaling pathways.
-
Validation: Validate any identified potential off-target effects using orthogonal methods, such as Western blotting with phospho-specific antibodies or co-immunoprecipitation.
Visualizations
Signaling Pathways
Caption: Overview of Canonical and Non-Canonical Wnt Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for Identifying Off-Target Effects.
References
- 1. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Both Canonical and Non-Canonical Wnt Signaling Independently Promote Stem Cell Growth in Mammospheres | PLOS One [journals.plos.org]
- 4. Purified Wnt5a Protein Activates or Inhibits β-Catenin–TCF Signaling Depending on Receptor Context | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
how to mitigate Box5 (TFA) degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the degradation of Box5 (TFA) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Box5 (TFA) and what is its primary function in research?
Box5 is a synthetic hexapeptide antagonist of Wnt5a signaling.[1][2] It is a valuable tool for studying the physiological and pathological roles of the Wnt5a pathway, which is implicated in processes such as cell migration, inflammation, and cancer progression. Box5 is often supplied as a trifluoroacetic acid (TFA) salt, which is a remnant from the peptide synthesis and purification process.
Q2: What are the main causes of Box5 (TFA) degradation during experiments?
The degradation of Box5 (TFA) can be attributed to two primary factors: issues related to the trifluoroacetate (TFA) counter-ion and the inherent instability of the peptide itself.
-
TFA-related issues: Residual TFA from synthesis can lower the pH of your experimental solution, potentially leading to peptide hydrolysis or affecting cellular health and experimental outcomes.
-
Peptide Instability: Like all peptides, Box5 is susceptible to several degradation pathways:
-
Oxidation: The Methionine (Met) and Cysteine (Cys) residues in the Box5 sequence (t-Boc-Met-Asp-Gly-Cys-Glu-Leu) are particularly prone to oxidation.
-
Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is accelerated by extremes in pH (both acidic and basic conditions).
-
Temperature and Light: Exposure to elevated temperatures and UV light can increase the rate of all chemical degradation reactions.
-
Improper Storage and Handling: Repeated freeze-thaw cycles, exposure to moisture, and microbial contamination can all contribute to the degradation of the peptide.
-
Q3: How can I minimize the impact of the TFA salt on my experiments?
If you suspect that the TFA salt is interfering with your assay, you have a few options:
-
TFA Removal/Exchange: For sensitive applications, the TFA counter-ion can be exchanged for a more biocompatible one, such as acetate or chloride. This is typically done using techniques like HPLC or ion-exchange chromatography.
-
pH Adjustment: Carefully adjust the pH of your final experimental solution after adding the Box5 (TFA) stock to ensure it is within the optimal range for your cells or assay.
-
Use a Low Concentration of TFA: In many cell-based assays, the final concentration of TFA is low enough not to have a significant impact. A study on peptide storage suggests that a 0.1% TFA solution can actually help to slow down peptide degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of Box5 | Peptide degradation due to improper storage. | Ensure the lyophilized peptide is stored at -20°C or -80°C in a desiccator.[1] Allow the vial to warm to room temperature before opening to prevent condensation. |
| Peptide degradation in solution. | Prepare fresh stock solutions and use them on the same day. For short-term storage of solutions, use sterile, slightly acidic (pH 5-6) buffers and store at 4°C for no more than a few days. For longer-term storage, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Inaccurate peptide concentration due to incomplete solubilization. | Follow the recommended solubilization protocol. Use a small amount of peptide to test solubility in different solvents. Sonication can aid in dissolving the peptide. | |
| Precipitation of Box5 in solution | Peptide has low solubility in the chosen buffer. | The solubility of Box5 is highest in DMSO.[1] For aqueous buffers, if the peptide is basic (net positive charge), try dissolving in a slightly acidic solution. If it is acidic (net negative charge), try a slightly basic solution. |
| Aggregation of the peptide. | To minimize aggregation, dissolve the peptide at a higher concentration in an appropriate solvent first, and then slowly add it to your experimental buffer with gentle mixing. Adding excipients like non-ionic surfactants (e.g., Tween-80) at low concentrations can sometimes help prevent aggregation.[4] | |
| Changes in pH of the experimental medium | Presence of trifluoroacetic acid (TFA) from the peptide salt. | Buffer your experimental medium sufficiently to resist pH changes. Alternatively, measure and adjust the pH of the medium after the addition of the Box5 (TFA) solution. |
| Cell toxicity or altered cell morphology | High concentration of TFA or the organic solvent used for solubilization (e.g., DMSO). | Perform a dose-response curve for both Box5 and the vehicle control (e.g., DMSO without the peptide) to determine the optimal non-toxic concentration for your cell type. Ensure the final concentration of the organic solvent is minimal and well-tolerated by your cells. |
Experimental Protocols
General Protocol for Reconstitution and Storage of Box5 (TFA)
-
Equilibration: Before opening, allow the vial of lyophilized Box5 (TFA) to warm to room temperature in a desiccator. This prevents water condensation on the peptide, which can accelerate degradation.
-
Reconstitution:
-
For a stock solution, dissolve Box5 (TFA) in fresh, anhydrous DMSO to a high concentration (e.g., 10 mM). A supplier recommends a solubility of up to 100 mg/mL in DMSO.[1]
-
Briefly vortex and sonicate if necessary to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in your pre-warmed cell culture medium or experimental buffer. Mix gently by pipetting.
-
Example Cell-Based Invasion Assay Protocol
This protocol is a general guideline based on published studies using Box5 to inhibit Wnt5a-mediated cell invasion.[5][6]
-
Cell Seeding: Seed melanoma cells (e.g., A2058 or HTB63) in a 24-well plate to form spheroids or as a monolayer for a wound-healing assay.
-
Pre-treatment with Box5:
-
Wnt5a Stimulation:
-
If required for your experimental design, stimulate the cells with recombinant Wnt5a protein (e.g., 0.1-0.2 µg/mL).
-
-
Invasion/Migration Assay:
-
For spheroid assays, embed the spheroids in a collagen I matrix and monitor cell invasion over 24-48 hours.[5]
-
For wound-healing assays, create a scratch in the cell monolayer and monitor cell migration into the wound over time.
-
-
Analysis: Quantify cell invasion or migration using microscopy and image analysis software.
Data Presentation
Table 1: Recommended Storage Conditions for Box5 (TFA)
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Store in a desiccator, protected from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Solution in Aqueous Buffer | 4°C | A few days | Prepare fresh if possible. Use sterile, slightly acidic (pH 5-6) buffer. |
Table 2: Solubility of Box5
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL | [1] |
| In vivo formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O) | 5 mg/mL | [1] |
| In vivo formulation (5% DMSO, 95% Corn oil) | 0.83 mg/mL | [1] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comparative Study of Peptide Storage Conditions Over an Extended Time Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced WNT5A signaling in melanoma cells favors an amoeboid mode of invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing incubation times for Box5 (TFA) treatment
Welcome to the technical support center for Box5 (TFA), a novel inhibitor designed for targeted research applications. This resource provides detailed guides and answers to frequently asked questions to help you optimize your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for Box5 treatment?
A1: For initial experiments, we recommend a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions. A typical starting range is between 6 to 24 hours. For signaling pathway studies, shorter incubation times (e.g., 30 minutes to 4 hours) may be more appropriate to capture dynamic phosphorylation events.
Q2: I am not observing any effect of Box5 on my target. What should I do?
A2: There are several factors that could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Confirm Compound Activity: Ensure the Box5 (TFA) solution was prepared correctly and has not expired.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to Box5. We recommend performing a dose-response experiment to determine the optimal concentration for your cells.
-
Incubation Time: The optimal incubation time can be highly variable. Refer to our recommended time-course experiment protocol below to identify the ideal duration for your experimental endpoint.
-
Target Expression: Verify that your cell line expresses the target of Box5, the MEK1 kinase.
Q3: I am observing significant cell toxicity after Box5 treatment. How can I mitigate this?
A3: Cell toxicity can be a concern with any small molecule inhibitor. To address this, we suggest the following:
-
Lower the Concentration: Perform a dose-response experiment to find the highest non-toxic concentration.
-
Reduce Incubation Time: Shorter exposure to Box5 may be sufficient to achieve the desired effect while minimizing toxicity.
-
Serum Conditions: Ensure that your cell culture medium contains the appropriate concentration of serum, as serum starvation can sometimes exacerbate compound toxicity.
Troubleshooting Guide: Optimizing Incubation Times
Optimizing the incubation time for Box5 is critical for obtaining reliable and reproducible results. The following table summarizes hypothetical data from a time-course experiment to assess the inhibition of ERK phosphorylation, a downstream target of MEK1.
Table 1: Effect of Box5 Incubation Time on p-ERK Levels
| Incubation Time (Hours) | Box5 Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Control) | Cell Viability (%) |
| 0 (Control) | 0 | 1.00 | 100 |
| 2 | 1 | 0.85 | 98 |
| 4 | 1 | 0.62 | 97 |
| 8 | 1 | 0.35 | 95 |
| 16 | 1 | 0.33 | 85 |
| 24 | 1 | 0.36 | 70 |
This is hypothetical data for illustrative purposes.
Based on this data, an incubation time of 8 hours provides significant inhibition of ERK phosphorylation with minimal impact on cell viability.
Experimental Protocols
Protocol: Time-Course Analysis of Box5 Activity by Western Blot
This protocol describes how to assess the optimal incubation time for Box5 by measuring the phosphorylation of a downstream target, ERK.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat the cells with the desired concentration of Box5 (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each time point.
Visualizations
Box5 Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Box5 as an inhibitor of the MEK1 kinase within the MAPK/ERK signaling pathway.
Caption: Box5 inhibits the MEK1 kinase in the MAPK/ERK pathway.
Experimental Workflow: Optimizing Incubation Time
This workflow outlines the key steps for determining the optimal incubation time for Box5 treatment.
Caption: Workflow for optimizing Box5 incubation time.
quality control measures for Box5 (TFA) in the lab
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions for the synthetic peptide Box5 (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Box5 (TFA)?
A1: Box5 (TFA) is a potent antagonist of Wnt5a signaling.[1][2][3] It is a synthetic hexapeptide with the sequence Boc-Met-Asp-Gly-Cys-Glu-Leu-OH, supplied as a trifluoroacetic acid (TFA) salt.[4] The TFA salt is a common result of the purification process using reverse-phase HPLC.[5] Box5 inhibits Wnt5a-mediated calcium (Ca2+) release and subsequent downstream signaling, which can, in turn, inhibit cell migration.[1][2][3] It is primarily used in research, particularly in studies related to cancer, such as melanoma.[1][2][3]
Q2: What are the recommended storage conditions for Box5 (TFA)?
A2: For long-term storage, lyophilized Box5 (TFA) should be stored at -20°C or -80°C in a sealed container, protected from moisture and light.[6] Once in solution, it is recommended to aliquot the peptide and store it at -80°C to avoid repeated freeze-thaw cycles. The shelf life of peptide solutions is limited, and they should be used as soon as possible after preparation.
Q3: What are the typical purity and appearance of Box5 (TFA) from commercial suppliers?
A3: Commercial suppliers typically provide Box5 (TFA) as a white to off-white lyophilized powder. The purity is generally determined by HPLC and is often greater than 98%. However, it's important to check the certificate of analysis provided by the supplier for batch-specific purity data.
Q4: How do I reconstitute lyophilized Box5 (TFA)?
A4: The solubility of Box5 (TFA) has been reported in DMSO and water.[6] For initial stock solutions, it is recommended to dissolve the peptide in sterile DMSO at a high concentration (e.g., 200-250 mg/mL), which may require sonication to fully dissolve.[6] For aqueous buffers, the solubility is lower (e.g., 5 mg/mL), and sonication may also be necessary.[6] The final working solution should be prepared by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
Q5: What is the purpose of the TFA salt, and can it interfere with my experiments?
A5: Trifluoroacetic acid (TFA) is used as an ion-pairing agent during the HPLC purification of synthetic peptides.[5] While it is effective for purification, residual TFA can be present in the final lyophilized product in significant amounts (10-45%).[5] At certain concentrations, TFA can affect cell-based assays by altering pH or directly inhibiting cellular proliferation.[5] If you are working with sensitive cellular assays, it is advisable to consider TFA removal or exchange to a different salt form (e.g., acetate or hydrochloride).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or incomplete dissolution of lyophilized Box5 (TFA) | - Incorrect solvent- Insufficient mixing- Low temperature | - Use DMSO for high concentration stock solutions. For aqueous solutions, ensure the pH of the buffer is compatible with the peptide's isoelectric point.- Briefly sonicate the solution to aid dissolution.- Allow the vial to warm to room temperature before adding solvent. |
| Inconsistent experimental results between different batches of Box5 (TFA) | - Variation in peptide purity- Variation in net peptide content- Degradation of the peptide | - Always check the certificate of analysis for each new batch and perform your own quality control checks (see Experimental Protocols below).- Perform an amino acid analysis to determine the exact peptide content.- Ensure proper storage of both lyophilized powder and stock solutions. |
| Unexpected biological effects in cell-based assays | - TFA interference- Endotoxin contamination | - If your assay is sensitive to pH changes or TFA, consider a TFA removal/exchange procedure.- Use endotoxin-free water and sterile techniques for solution preparation. If necessary, test for endotoxin levels. |
| Low signal or no effect in the bioassay | - Incorrect peptide concentration- Peptide degradation- Inactive peptide | - Verify the peptide concentration using amino acid analysis or a quantitative colorimetric assay.- Check for degradation by HPLC and mass spectrometry.- Confirm the identity and integrity of the peptide using mass spectrometry. |
Quality Control Data
The following table summarizes typical quality control specifications for research-grade Box5 (TFA). Users should always refer to the batch-specific certificate of analysis provided by their supplier.
| Parameter | Typical Specification | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Purity | >98% | HPLC |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry |
| Solubility | DMSO: ≥ 200 mg/mLWater: ≥ 5 mg/mL | Visual Inspection |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of Box5 (TFA) in water or a mixture of water and acetonitrile.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for peptide analysis.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point. The gradient can be optimized to achieve better separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Analysis: The purity is calculated by dividing the peak area of the main peptide by the total peak area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of Box5 (TFA) in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed.
-
Confirmation: The observed molecular weight should match the calculated theoretical molecular weight of Box5 (880.9 g/mol ).[4]
Peptide Quantification by Amino Acid Analysis (AAA)
Methodology:
-
Hydrolysis: An accurately weighed amount of Box5 (TFA) is hydrolyzed to its constituent amino acids. This is typically done by treating the peptide with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[2][7]
-
Derivatization (Optional): The liberated amino acids may be derivatized to enhance their detection.
-
Separation and Detection: The amino acids in the hydrolysate are separated by ion-exchange chromatography or reverse-phase HPLC and detected, often by reaction with ninhydrin or by fluorescence after derivatization.[7]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The total peptide concentration is then calculated based on the known amino acid sequence of Box5.
Visualizations
Wnt5a Signaling Pathway and the Action of Box5
The following diagram illustrates the noncanonical Wnt/Ca2+ signaling pathway, which is antagonized by Box5. In this pathway, Wnt5a binding to its receptor complex (Frizzled and ROR2) leads to the activation of intracellular signaling cascades, resulting in an increase in intracellular calcium levels. Box5 acts as an antagonist, preventing the activation of this pathway.
Caption: Wnt5a signaling pathway and the inhibitory action of Box5 (TFA).
Quality Control Workflow for Box5 (TFA)
This workflow outlines the recommended steps for the quality control of a new batch of Box5 (TFA) in the laboratory.
Caption: Recommended quality control workflow for incoming Box5 (TFA).
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NB-64-82177-5mg | Box5 TFA Clinisciences [clinisciences.com]
- 4. Box5 (TFA) | C32H51F3N6O15S2 | CID 168355589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. abmole.com [abmole.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Validating the Inhibitory Effect of Box5 (TFA) on Wnt5a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Box5 (TFA), a known Wnt5a inhibitor, with other potential alternatives. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying Wnt5a-mediated signaling pathways.
Introduction to Wnt5a and its Inhibition
Wnt5a, a member of the Wnt family of secreted glycoproteins, plays a crucial role in various cellular processes, including cell migration, proliferation, and differentiation, primarily through non-canonical signaling pathways.[1] Dysregulation of Wnt5a signaling is implicated in several diseases, most notably cancer, where it can promote metastasis and therapeutic resistance.[1][2] This has led to the development of inhibitors targeting the Wnt5a pathway. Box5, a hexapeptide derived from Wnt5a, is a potent antagonist of Wnt5a signaling.[3][4] It functions by inhibiting Wnt5a-mediated intracellular calcium (Ca2+) release and protein kinase C (PKC) signaling.[4]
This guide compares the inhibitory effects of Box5 with another compound, FH535, which has also been shown to impact Wnt signaling pathways. While Box5 is a specific antagonist of the non-canonical Wnt5a pathway, FH535 is a more general inhibitor of the canonical Wnt/β-catenin signaling pathway.[5][6]
Comparative Analysis of Wnt5a Inhibitors
The following table summarizes the key features and available quantitative data for Box5 and FH535. It is important to note that direct head-to-head comparative studies with extensive quantitative data for these inhibitors on non-canonical Wnt5a signaling are limited in the currently available literature.
| Feature | Box5 (TFA) | FH535 | Secreted Frizzled-Related Protein 1 (sFRP-1) |
| Mechanism of Action | A Wnt5a-derived hexapeptide that acts as a competitive antagonist, inhibiting Wnt5a-induced Ca2+ release and PKC signaling.[3][4] | A small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[5][6] It has been shown to suppress Wnt signaling through tankyrase 1/2 inhibition.[5][7] | An extracellular decoy receptor that possesses a domain structurally similar to the Wnt-binding domain of Frizzled receptors, thereby sequestering Wnt ligands.[8][9] |
| Reported Biological Effects | Inhibits melanoma cell migration and invasion.[4] Blocks Wnt5a-induced phosphorylation of MARCKS.[3] Suppresses colorectal tumor growth in organoid models.[10] | Cytotoxic to osteosarcoma cell lines.[5] Inhibits proliferation of gastric cancer cells.[6] Causes mitotic catastrophism in non-small cell lung cancer cells when combined with docetaxel.[11] | Inhibits androgen receptor activity in prostate cancer.[8] Can inhibit Wnt signaling in cancer cells with active β-catenin.[9] |
| Quantitative Data (Inhibition) | >70% inhibition of Wnt5a-induced Ca2+ signaling in A2058 melanoma cells at 100 µM.[4][12] | IC50 values for cell viability in various osteosarcoma cell lines (e.g., U2OS, K7M2) are in the low micromolar range.[5] | Repressed androgen receptor activity to a similar extent as Wnt5a in 22Rv1 cells.[8] |
| Primary Signaling Pathway Targeted | Non-canonical Wnt/Ca2+ pathway.[4] | Canonical Wnt/β-catenin pathway.[5][6] | Both canonical and potentially non-canonical Wnt pathways.[8][9] |
Visualizing the Molecular Pathways and Experimental Processes
To better understand the mechanisms of Wnt5a signaling and the validation of its inhibitors, the following diagrams have been generated.
Caption: Non-canonical Wnt5a signaling pathway and points of inhibition.
Caption: Experimental workflow for validating and comparing Wnt5a inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the inhibitory effect of compounds on Wnt5a signaling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Intracellular Calcium (Ca2+) Measurement Assay
Objective: To measure changes in intracellular calcium concentration in response to Wnt5a stimulation and its inhibition by Box5 or other compounds.
Materials:
-
Cells of interest (e.g., A2058 melanoma cells)
-
Culture medium
-
Recombinant Wnt5a
-
Box5 (TFA) and/or other inhibitors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Prepare the dye loading solution by diluting Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the test compounds (Box5, alternative inhibitors) to the respective wells and incubate for a predetermined time.
-
Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).
-
Add recombinant Wnt5a to the wells and immediately begin recording the fluorescence ratio over time.
-
As a positive control, use a calcium ionophore like ionomycin.
-
Analyze the data by calculating the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration. Determine the percentage of inhibition by comparing the response in the presence and absence of the inhibitor.
Western Blot for Phosphorylated MARCKS (p-MARCKS)
Objective: To assess the activation of PKC, a downstream effector of Wnt5a signaling, by measuring the phosphorylation of its substrate, Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).
Materials:
-
Cells of interest
-
Culture medium
-
Recombinant Wnt5a
-
Box5 (TFA) and/or other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MARCKS, anti-total MARCKS, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with Box5 or other inhibitors for the desired time.
-
Stimulate the cells with recombinant Wnt5a for the appropriate duration (e.g., 45 minutes).[12]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MARCKS overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MARCKS and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of Wnt5a and its inhibitors on the migratory and invasive potential of cells.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., fetal bovine serum)
-
Boyden chamber inserts (with or without Matrigel coating for invasion)
-
Recombinant Wnt5a
-
Box5 (TFA) and/or other inhibitors
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Pre-treat the cells with Box5 or other inhibitors in serum-free medium for a specified time.
-
Rehydrate the Boyden chamber inserts. For invasion assays, use inserts coated with Matrigel.
-
Add culture medium with a chemoattractant to the lower chamber.
-
Add the pre-treated cells in serum-free medium to the upper chamber of the insert.
-
Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the insert with methanol.
-
Stain the cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
Calculate the percentage of inhibition by comparing the number of migrated/invaded cells in the inhibitor-treated groups to the Wnt5a-stimulated control.
References
- 1. What are WNT5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Wnt5a Signaling in Cancer [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FH535 Suppresses Osteosarcoma Growth In Vitro and Inhibits Wnt Signaling through Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Secreted Frizzled-related protein-1 is a negative regulator of androgen receptor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking Wnt signaling by SFRP-like molecules inhibits in vivo cell proliferation and tumor growth in cells carrying active β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt5a suppresses colorectal cancer progression via TGF-β/NOTUM/OLFM4 axis in patient-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined use of WNT signal pathway inhibitor FH535 and docetaxel causes mitotic catastrophism and antiproliferative effect in non-small cell lung cancer | Cellular and Molecular Biology [mail.cellmolbiol.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Wnt Pathway Inhibitors: Box5 (TFA) vs. Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. This guide provides a comparative overview of the efficacy of Box5 (TFA), a specific antagonist of the non-canonical Wnt5a pathway, with other well-characterized Wnt inhibitors that primarily target the canonical/β-catenin pathway. This comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Pathways
Wnt signaling is broadly divided into two main branches: the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The inhibitors discussed in this guide target different points within these cascades.
-
Box5 (TFA): This synthetic peptide is a potent antagonist of Wnt5a, a key ligand in the non-canonical Wnt pathway. Box5 functions by inhibiting Wnt5a-mediated signaling, which includes the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[1][2] This pathway is often associated with processes like cell migration, invasion, and inflammation.[1]
-
XAV-939: A small molecule inhibitor that targets the canonical Wnt pathway. It specifically inhibits the activity of tankyrase 1 and 2 (TNKS1/2).[3][4] This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which subsequently promotes the degradation of β-catenin and suppresses the transcription of Wnt target genes.[3]
-
IWP-2: This inhibitor also targets the canonical Wnt pathway but at a different point. IWP-2 is an inhibitor of the membrane-bound O-acyltransferase Porcupine (PORCN).[5][6] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent signaling activity. By inhibiting PORCN, IWP-2 effectively blocks the secretion of all Wnt ligands that rely on this modification.
Due to these distinct mechanisms of action and their targeting of different Wnt signaling branches, direct head-to-head efficacy comparisons in the same functional assays are not always available in the literature. The following sections present the available quantitative data for each inhibitor to facilitate an informed comparison.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of Box5 (TFA), XAV-939, and IWP-2 from various experimental studies.
Table 1: Efficacy of Box5 (TFA)
| Assay | Cell Line | Concentration | Observed Effect | Citation |
| Wnt5a-induced Ca2+ Release | A2058 melanoma | 100 µM | 70% inhibition of Wnt5a-induced Ca2+ signaling. | [1] |
| Cell Migration (Wound Healing) | HTB63 melanoma | Not specified | Inhibition of basal cell migration. | [7] |
| Cell Invasion (Boyden Chamber) | HTB63 melanoma | Not specified | Inhibition of basal cell invasion. | [7] |
| MARCKS Phosphorylation | A2058 melanoma | 100 µM | Decreased expression of rWnt5a-stimulated p-MARCKS. | [2] |
Table 2: Efficacy of XAV-939
| Assay | Cell Line | IC50 Value | Citation |
| TOPflash Reporter Assay | SW480 colorectal cancer | ~1 µM | [4] |
| Cell Viability | NCI-H446 small cell lung cancer | Not specified (effective at 1-40 µM) | [8] |
| Colony Formation | DLD-1 colorectal cancer | Not specified | [4] |
| Tankyrase 1 Inhibition (cell-free) | - | 11 nM | [5] |
| Tankyrase 2 Inhibition (cell-free) | - | 4 nM | [5] |
Table 3: Efficacy of IWP-2
| Assay | Cell Line | IC50 Value | Citation |
| Wnt Processing and Secretion (cell-free) | - | 27 nM | [5] |
| TOPflash Reporter Assay | L-cells expressing Wnt3A | 180 nM (as IWR-1-endo, a related compound) | [5] |
| Cell Proliferation | Gastric cancer cell line MKN28 | Effective at 10-50 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
Wnt5a-Mediated Cell Migration Assay (Wound Healing)
This assay assesses the ability of a compound to inhibit the migration of cells, a process often regulated by the Wnt5a pathway.
-
Cell Seeding: Plate cells in a 24-well plate and grow to confluence.
-
Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the Wnt inhibitor (e.g., Box5) at the desired concentration. A vehicle control should be run in parallel.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different points for each condition and time point. A delay in wound closure in the treated group compared to the control indicates inhibition of cell migration.
Canonical Wnt Inhibition Assay (TOPflash Reporter Assay)
This is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Transfection: Co-transfect cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization). A FOPflash plasmid with mutated TCF/LEF sites can be used as a negative control.[9][10]
-
Treatment: After transfection, treat the cells with the Wnt inhibitor (e.g., XAV-939, IWP-2) at various concentrations. A positive control (e.g., Wnt3a conditioned media) and a vehicle control should be included.
-
Lysis and Luciferase Measurement: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Analysis: Normalize the TOPflash luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the treated cells compared to the positive control indicates inhibition of the canonical Wnt pathway.
Intracellular Calcium (Ca2+) Release Assay
This assay measures the ability of a compound to inhibit Wnt5a-induced increases in intracellular calcium.
-
Cell Loading: Plate cells on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope and measure the baseline fluorescence intensity.
-
Treatment and Stimulation: Add the Wnt inhibitor (e.g., Box5) and incubate for a specified period. Then, stimulate the cells with recombinant Wnt5a.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: Compare the peak fluorescence intensity in the presence and absence of the inhibitor. A reduced peak in the treated cells indicates inhibition of Wnt5a-mediated calcium release.[11]
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the Wnt signaling pathways and a general experimental workflow for comparing Wnt inhibitors.
Caption: Wnt signaling pathways with inhibitor targets.
Caption: Workflow for comparing Wnt inhibitor efficacy.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. IWP 2 | Wnt signalling inhibitor | Hello Bio [hellobio.com]
- 3. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with XAV-939 prevents in vitro calcification of human valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. XAV 939 | Tankyrase Inhibitors: R&D Systems [rndsystems.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Unveiling the Specificity of Box5 (TFA) for Wnt5a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Box5 peptide, a trifluoroacetate salt, and its specific antagonism of the Wnt5a signaling pathway. The following sections detail the experimental evidence supporting its specificity, quantitative data from key studies, and detailed protocols for reproducing these findings.
Executive Summary
The Wnt signaling pathways are crucial in cellular processes, and their dysregulation is implicated in various diseases, including cancer. Wnt5a, a key ligand in the non-canonical Wnt pathway, is a significant target for therapeutic intervention. Box5, a synthetic peptide derived from Wnt5a, has emerged as a potent and selective inhibitor of Wnt5a signaling. This guide consolidates the evidence of its specificity, providing researchers with the necessary information to evaluate its use as a research tool or potential therapeutic agent.
Data Presentation: Box5 Specificity for Wnt5a
The following table summarizes the quantitative and qualitative data from studies investigating the inhibitory action of Box5 on Wnt5a and other signaling pathways.
| Parameter | Target Pathway | Inhibitor | Concentration | Effect | Alternative Ligands Tested | Effect of Inhibitor on Alternative Ligands | Reference |
| Intracellular Ca2+ Release | Wnt5a/Ca2+ | Box5 (TFA) | 100 µM | >70% inhibition of Wnt5a-induced Ca2+ release | Endothelin-1, Carbachol | No significant inhibition | [1] |
| MARCKS Phosphorylation | Wnt5a/PKC | Box5 (TFA) | 100 µM | Decreased rWnt5a-stimulated p-MARCKS expression | - | - | [2] |
| Receptor Binding Competition | Wnt/β-catenin | Wnt5a | Not Applicable | Wnt5a competes with Wnt3a for binding to the Frizzled2 receptor | Wnt3a | Wnt5a inhibits Wnt3a binding | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
Wnt5a Signaling Pathway and Box5 Inhibition
Caption: Wnt5a signaling pathway and the inhibitory action of Box5.
Experimental Workflow: Assessing Box5 Specificity
Caption: Workflow for determining the specificity of Box5.
Experimental Protocols
Intracellular Calcium Imaging using Fura-2 AM
This protocol is for measuring changes in intracellular calcium concentration in response to Wnt5a stimulation, with and without the presence of Box5.
Materials:
-
Cells expressing Frizzled receptors (e.g., A2058 melanoma cells)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Recombinant Wnt5a
-
Box5 (TFA)
-
Endothelin-1 or Carbachol (as alternative ligands)
-
Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127.
-
Wash cells once with HBSS.
-
Incubate cells in the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for 15-30 minutes.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
To test for specificity, pre-incubate a subset of cells with 100 µM Box5 for a designated period (e.g., 15-30 minutes) before stimulation.
-
Stimulate the cells by adding recombinant Wnt5a (e.g., 100 ng/mL) to the perfusion buffer.
-
In separate experiments, stimulate cells with alternative ligands like Endothelin-1 (e.g., 100 nM) or Carbachol (e.g., 10 µM), with and without Box5 pre-incubation.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
Western Blot for Phosphorylated MARCKS (pMARCKS)
This protocol details the detection of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) phosphorylation, a downstream event of Wnt5a-PKC signaling.
Materials:
-
Cells responsive to Wnt5a (e.g., A2058 melanoma cells)
-
Recombinant Wnt5a
-
Box5 (TFA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pMARCKS (Ser152/156) and anti-MARCKS (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-incubate cells with or without 100 µM Box5 for a specified time.
-
Stimulate cells with recombinant Wnt5a (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMARCKS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-MARCKS antibody or a loading control antibody (e.g., anti-GAPDH).
-
Competitive Wnt5a/Frizzled Binding Assay (ELISA-based)
This protocol can be adapted to assess the ability of Box5 to compete with Wnt5a for binding to its receptor, Frizzled.
Materials:
-
96-well ELISA plates
-
Recombinant Frizzled receptor (e.g., Frizzled-5-Fc chimera)
-
Recombinant Wnt5a (biotinylated or with a detection tag)
-
Box5 (TFA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP (if using biotinylated Wnt5a)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the Frizzled receptor overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare a constant concentration of tagged Wnt5a.
-
Prepare a serial dilution of Box5.
-
Add the Wnt5a and the different concentrations of Box5 to the wells simultaneously.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound proteins.
-
If using biotinylated Wnt5a, add Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Analysis: A decrease in the absorbance signal with increasing concentrations of Box5 indicates that Box5 is competing with Wnt5a for binding to the Frizzled receptor.
Conclusion
The experimental data strongly support the high specificity of Box5 (TFA) as an antagonist for the Wnt5a signaling pathway. Its ability to inhibit Wnt5a-mediated intracellular calcium release and downstream signaling events, without affecting other pathways, makes it a valuable tool for studying the physiological and pathological roles of Wnt5a. The provided protocols offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of targeting the Wnt5a pathway.
References
Comparative Analysis of Wnt5a Signaling Modulators: Box5 (TFA), Foxy-5, and IWP-2
A comprehensive guide for researchers, scientists, and drug development professionals on the functional and mechanistic differences between key modulators of the Wnt5a signaling pathway.
The Wnt signaling pathway plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, notably cancer.[2] Wnt5a, a member of the Wnt family, primarily activates the β-catenin-independent (non-canonical) signaling pathways, influencing cell motility and invasion.[3][4] This guide provides a comparative analysis of three key compounds that modulate Wnt5a signaling: Box5 (TFA), a Wnt5a antagonist; Foxy-5, a Wnt5a agonist; and IWP-2, a general Wnt signaling inhibitor.
Mechanism of Action and Comparative Efficacy
These compounds modulate the Wnt5a signaling cascade at different points, leading to distinct biological outcomes. Box5 and Foxy-5 act directly on the Wnt5a ligand-receptor interaction, while IWP-2 targets a crucial enzyme in the general Wnt protein secretion pathway.
Box5 (TFA): A Potent Wnt5a Antagonist
Box5 is a synthetic hexapeptide derived from Wnt5a that functions as a potent and selective antagonist of Wnt5a signaling.[5] It is believed to exert its effect by binding to the Frizzled-5 (Fzd5) receptor, thereby preventing the binding of Wnt5a and subsequent downstream signaling activation. A key mechanism of Box5 is the inhibition of Wnt5a-mediated intracellular calcium (Ca2+) release, a critical second messenger in the Wnt/Ca2+ pathway.[5][6] This blockade of Ca2+ signaling, in turn, inhibits the activation of Protein Kinase C (PKC) and the phosphorylation of its substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[5][6] Consequently, Box5 effectively inhibits Wnt5a-induced cell migration and invasion, particularly in melanoma cells.[5]
Foxy-5: A Wnt5a Mimicking Agonist
In contrast to Box5, Foxy-5 is a formylated hexapeptide derived from Wnt5a that acts as a Wnt5a agonist.[7] It mimics the action of the endogenous Wnt5a protein by binding to and activating Wnt5a receptors, such as Frizzled-2 and Frizzled-5.[8] This activation triggers downstream signaling cascades, including the Wnt/Ca2+ pathway, leading to an increase in intracellular calcium.[9] Interestingly, while Wnt5a signaling can be pro-metastatic in some cancers like melanoma, in others, such as certain breast and colon cancers, it can have a tumor-suppressive role by inhibiting cell motility.[7] Foxy-5 has been shown to impair the migration and invasion of epithelial cancer cells in contexts where Wnt5a has an inhibitory effect.[9][10]
IWP-2: An Inhibitor of Wnt Protein Secretion
IWP-2 is a small molecule inhibitor that acts more broadly on the Wnt signaling pathway. It targets Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt proteins.[11][12] This lipid modification is a critical step for the secretion of all Wnt ligands, including Wnt5a.[11] By inhibiting PORCN, IWP-2 prevents the secretion of Wnt proteins from cells, thereby blocking all downstream Wnt signaling pathways, both canonical (β-catenin dependent) and non-canonical.[12] This global inhibition of Wnt signaling makes IWP-2 a powerful tool for studying the overall role of Wnt signaling in various biological processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for Box5 (TFA), Foxy-5, and IWP-2 based on available experimental evidence.
| Compound | Target | Mechanism of Action | Effective Concentration / IC50 | Key Application |
| Box5 (TFA) | Wnt5a/Fzd5 Receptor | Antagonist, inhibits Wnt5a-mediated Ca2+ release and PKC signaling | 100 µM for inhibition of Ca2+ release and p-MARCKS expression in A2058 melanoma cells[5] | Inhibition of melanoma cell migration and invasion[5] |
| Foxy-5 | Wnt5a Receptors (e.g., Fzd2, Fzd5) | Agonist, mimics Wnt5a signaling | 40 µ g/injection in vivo for reduction of breast cancer metastasis in mice[13] | Impairment of cancer cell migration in specific contexts[9][10] |
| IWP-2 | Porcupine (PORCN) | Inhibitor of Wnt protein secretion | IC50 = 27 nM (in a cell-free assay)[3][12] | General inhibitor of Wnt signaling pathways[11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention of Box5, Foxy-5, and IWP-2 within the Wnt5a signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM), mimicking in vivo invasion.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
ECM gel (e.g., Matrigel®)
-
Cell culture medium (serum-free and serum-containing)
-
Fixing solution (e.g., 5% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Cotton swabs
-
-
Protocol:
-
Coat the top of the transwell inserts with a thin layer of ECM gel and allow it to solidify at 37°C.[14]
-
Harvest and resuspend cells in serum-free medium.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the coated transwell inserts.
-
Incubate for 16-48 hours at 37°C to allow for cell invasion.[14]
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert membrane with fixing solution.
-
Stain the fixed cells with crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of stained cells on the membrane using a microscope.
-
Intracellular Calcium (Ca2+) Flux Assay
This assay measures changes in intracellular calcium concentration in response to a stimulus.
-
Materials:
-
Fluorescent Ca2+ indicator dye (e.g., Indo-1 AM)
-
Cell loading buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Agonist (e.g., Wnt5a, Foxy-5)
-
Antagonist (e.g., Box5)
-
Flow cytometer with UV laser or fluorescence plate reader
-
-
Protocol:
-
Harvest and wash cells, then resuspend them in cell loading buffer.
-
Load the cells with the Ca2+ indicator dye by incubating at 37°C in the dark.[15]
-
Wash the cells to remove excess dye and resuspend them in fresh loading buffer.
-
Acquire a baseline fluorescence reading using the flow cytometer or plate reader.
-
Add the agonist (Wnt5a or Foxy-5) to the cell suspension and continue to record the fluorescence signal over time to measure the increase in intracellular Ca2+.
-
For antagonist studies, pre-incubate the dye-loaded cells with the antagonist (Box5) before adding the agonist and measure the change in fluorescence.[5]
-
Analyze the data by calculating the ratio of bound to unbound Ca2+ indicator fluorescence over time.
-
Western Blot for Phosphorylated MARCKS (p-MARCKS)
This technique is used to detect the phosphorylation status of MARCKS, a downstream target of PKC.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-MARCKS and anti-total MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with the desired compounds (e.g., Wnt5a with or without Box5).
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-MARCKS.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS to normalize the p-MARCKS signal.
-
Conclusion
Box5 (TFA), Foxy-5, and IWP-2 represent a versatile toolkit for investigating the complex roles of Wnt5a and the broader Wnt signaling network. Box5 and Foxy-5 offer targeted modulation of the Wnt5a ligand-receptor interaction, enabling the specific study of Wnt5a-mediated events as an antagonist and agonist, respectively. In contrast, IWP-2 provides a means to globally inhibit Wnt signaling by targeting a fundamental step in Wnt protein secretion. The choice of compound will depend on the specific research question, with Box5 being ideal for inhibiting Wnt5a-driven processes like melanoma invasion, Foxy-5 for mimicking Wnt5a's context-dependent effects, and IWP-2 for elucidating the overall contribution of Wnt signaling. A thorough understanding of their distinct mechanisms of action is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic strategies targeting the Wnt pathway.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. WNT-5A: signaling and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. stemcell.com [stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. bu.edu [bu.edu]
Validating Box5 (TFA): A Comparative Guide for Melanoma Research
In the landscape of melanoma research, the exploration of novel therapeutic avenues is critical to addressing tumor progression and metastasis. This guide provides an in-depth validation of Box5 (TFA), a hexapeptide antagonist of the Wnt5a signaling pathway, as a tool for studying and potentially inhibiting melanoma cell invasion. Through a comparative analysis with established therapeutic strategies, alongside detailed experimental protocols and quantitative data, this document serves as a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Wnt5a Signaling Pathway
Box5 is a synthetic hexapeptide derived from Wnt5a (sequence: Met-Asp-Gly-Cys-Glu-Leu) that functions as a potent and direct antagonist of the Wnt5a signaling pathway.[1][2] In melanoma, elevated expression of Wnt5a is correlated with increased cell motility and metastasis.[1] Box5 exerts its inhibitory effects by blocking Wnt5a-induced intracellular signaling cascades, specifically the activation of Protein Kinase C (PKC) and the release of intracellular Ca2+.[1] These pathways are crucial for the cytoskeletal rearrangements and cellular processes that drive melanoma cell migration and invasion.
Experimental Validation of Box5 (TFA)
The efficacy of Box5 as a Wnt5a antagonist has been demonstrated through various in vitro experiments. Below are the methodologies for key assays used to validate its function.
In Vitro Invasion Assay (Boyden Chamber)
Objective: To quantify the inhibitory effect of Box5 on the invasive potential of melanoma cells through a basement membrane matrix.
Experimental Protocol:
-
Preparation of Inserts: 24-well cell culture inserts with an 8.0 µm pore size membrane are coated with a thin layer of Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C.
-
Cell Preparation: Human melanoma cell lines (e.g., A2058, HTB63) are cultured to 70-80% confluency. The cells are then serum-starved for 12-24 hours.
-
Assay Setup:
-
The lower chamber of the 24-well plate is filled with complete media (containing 10-20% FBS) to act as a chemoattractant.
-
Serum-starved melanoma cells are harvested and resuspended in serum-free media at a concentration of 5 x 10⁴ cells/mL.
-
The cell suspension is treated with varying concentrations of Box5 (TFA) or a vehicle control for 30 minutes prior to seeding.
-
100-200 µL of the treated cell suspension is added to the upper chamber of the prepared inserts.
-
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO₂ atmosphere, allowing invasive cells to migrate through the Matrigel and the porous membrane.
-
Quantification:
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The inserts are fixed with methanol and stained with a solution such as Crystal Violet or DAPI.
-
The number of invaded cells on the lower surface of the membrane is counted under a microscope in several representative fields. The results are then averaged.
-
Western Blot for PKC Pathway Activation
Objective: To biochemically confirm that Box5 inhibits Wnt5a-induced activation of the PKC signaling pathway by measuring the phosphorylation of a downstream target, MARCKS.
Experimental Protocol:
-
Cell Culture and Treatment: A2058 melanoma cells (which do not endogenously express high levels of Wnt5a) are seeded and grown to ~80% confluency.
-
Stimulation and Inhibition:
-
Cells are serum-starved for 4-6 hours.
-
One group of cells is pre-treated with 100 µM Box5 for 1 hour.
-
Subsequently, the cells (both pre-treated and not) are stimulated with recombinant Wnt5a (rWnt5a) at a concentration of 0.1 µg/mL for 30 minutes. A control group receives no treatment.
-
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and SDS-PAGE: Protein concentration is determined using a BCA assay. Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Western Blotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated MARCKS (p-MARCKS) and total MARCKS.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software.
Quantitative Data and Comparative Analysis
The following tables summarize the performance of Box5 in inhibiting key processes in melanoma cells and compare its strategic approach to that of inhibitors targeting the proliferative MAPK/ERK pathway.
Table 1: Efficacy of Box5 (TFA) in In Vitro Melanoma Models
| Assay | Cell Line | Treatment | Concentration | Result |
| Invasion Assay | HTB63 | Box5 | 200 µM | Significant inhibition of cell invasion |
| Invasion Assay | WM852 | Box5 | 200 µM | Significant inhibition of cell invasion |
| PKC Activation | A2058 | rWnt5a + Box5 | 100 µM | Decreased expression of p-MARCKS |
Data is compiled from published research.[2][3] "Significant inhibition" refers to statistically significant reductions compared to control groups.
Table 2: Comparison of Therapeutic Strategies in Melanoma Research
| Feature | Box5 (TFA) - Wnt5a Antagonist | BRAF/MEK Inhibitors (e.g., Vemurafenib, Trametinib) |
| Primary Target Pathway | Wnt5a/Ca²⁺/PKC Signaling | RAS/RAF/MEK/ERK (MAPK) Pathway |
| Primary Cellular Process | Cell Migration, Invasion, Metastasis | Cell Proliferation, Survival |
| Target Patient Population | Melanomas with high Wnt5a expression | Melanomas with BRAF V600 mutations (~50% of cases) |
| Mechanism of Action | Antagonizes ligand-receptor interaction | Inhibits kinase activity downstream of oncogenic BRAF |
| Potential Application | Anti-metastatic agent, potentially in combination therapy | First-line treatment for BRAF-mutant melanoma to induce tumor regression |
| Resistance Mechanisms | Potential for compensatory activation of other invasion pathways (e.g., RhoA signaling)[3] | Reactivation of the MAPK pathway, activation of parallel survival pathways (e.g., PI3K/AKT) |
Conclusion
The experimental evidence strongly validates Box5 (TFA) as a valuable research tool for investigating the role of the Wnt5a signaling pathway in melanoma metastasis. Its ability to potently inhibit Wnt5a-mediated cell invasion provides a specific mechanism for dissecting the molecular drivers of this process.
While BRAF and MEK inhibitors have revolutionized the treatment of BRAF-mutant melanoma by targeting proliferation, the challenge of therapeutic resistance and metastasis remains. Tools like Box5 are crucial for exploring complementary therapeutic strategies. Targeting invasion and metastasis with a Wnt5a antagonist represents a fundamentally different, yet potentially synergistic, approach to controlling melanoma progression. Future research, including in vivo studies, will be essential to further delineate the therapeutic potential of targeting the Wnt5a pathway in melanoma.
References
- 1. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduced WNT5A signaling in melanoma cells favors an amoeboid mode of invasion - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Box5 (TFA) Findings: A Comparative Guide for Researchers
An In-Depth Analysis of the Wnt5a Antagonist, Box5 (TFA), Across Various Experimental Models
Introduction
Box5, a t-butyloxycarbonyl (t-Boc)-modified hexapeptide (t-Boc-Met-Asp-Gly-Cys-Glu-Leu), has emerged as a potent and selective antagonist of the non-canonical Wnt5a signaling pathway. The trifluoroacetate (TFA) salt form is a result of its purification process. Wnt5a signaling, often dysregulated in cancer, plays a crucial role in promoting cell migration, invasion, and inflammation. Box5 exerts its inhibitory effects by blocking Wnt5a-mediated intracellular calcium (Ca2+) release and subsequent activation of Protein Kinase C (PKC), key components of this pathway. This guide provides a comparative overview of the experimental findings related to Box5 across different model systems, offering researchers, scientists, and drug development professionals a consolidated resource to evaluate its therapeutic potential.
Mechanism of Action: The Wnt5a Signaling Pathway
Box5 directly interferes with the Wnt5a signaling cascade. The accompanying diagram illustrates the key steps in this pathway and the inhibitory action of Box5.
Comparative Efficacy of Box5 in In Vitro Models
Current research has primarily focused on the efficacy of Box5 in various cancer cell lines, with the most robust data available for melanoma and oral squamous cell carcinoma.
| Model System | Cell Line(s) | Key Assay(s) | Concentration | Observed Effect | Quantitative Data | Citation(s) |
| Melanoma | A2058 | Calcium Influx | 100 µM | Selective inhibition of Wnt5a-induced intracellular Ca2+ signaling. | >70% inhibition of Ca2+ release. | [1][2] |
| A2058 | Cell Migration (Wound Healing) | 100 µM | Statistically significant inhibition of Wnt5a-induced cell migration. | Data not specified as percentage. | [2] | |
| A2058, HTB63 | Cell Invasion (Matrigel Assay) | 100 µM | Abolished Wnt5a-induced invasion in A2058; inhibited basal invasion in Wnt5a-secreting HTB63 cells. | Data not specified as percentage. | [2][3] | |
| HTB63, WM852 | Spheroid Invasion | 200 µM | Reduced invasion in a 3D collagen matrix. | Data not specified as percentage. | [4] | |
| Oral Squamous Cell Carcinoma (OSCC) | SCC9, SCC25 | Cell Migration & Invasion | Not Specified | Blocked recombinant Wnt5a-induced cell migration and invasion. | Data not specified as percentage. | [5] |
Cross-Validation in Other Model Systems
While the primary focus of Box5 research has been on cancer, the role of Wnt5a in other pathologies, such as neuroinflammation, suggests a broader therapeutic potential for its antagonists. However, direct experimental evidence of Box5 efficacy in these models is currently limited in published literature.
-
Breast and Pancreatic Cancer: The Wnt5a pathway is implicated in the progression of these cancers. While the Wnt5a-mimicking peptide, Foxy-5, has shown effects in breast cancer models, direct studies with the antagonist Box5 are lacking.
-
Neuroinflammation: Wnt5a signaling is known to mediate inflammatory responses in the central nervous system. Although the therapeutic potential of inhibiting this pathway is recognized, studies specifically utilizing Box5 in in vivo models of neuroinflammation have not been detailed in the literature to date.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of Box5.
Cell Migration (Wound Healing/Scratch Assay)
A typical workflow for assessing the effect of Box5 on cell migration is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced WNT5A signaling in melanoma cells favors an amoeboid mode of invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migration and invasion of oral squamous carcinoma cells is promoted by WNT5A, a regulator of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Box5 (TFA)
For Researchers, Scientists, and Drug Development Professionals
Box5, a trifluoroacetate salt of a synthetic peptide, has emerged as a potent antagonist of the Wnt5a signaling pathway. This guide provides a comprehensive comparison of the currently available in vitro and in vivo data on Box5 (TFA), offering valuable insights for researchers in oncology and cell signaling. While in vitro studies have elucidated its mechanism of action, a notable gap exists in the peer-reviewed literature regarding its in vivo efficacy.
In Vitro Effects of Box5 (TFA)
In vitro studies have consistently demonstrated that Box5 (TFA) effectively inhibits the non-canonical Wnt5a signaling pathway, which is implicated in promoting migration and invasion in certain cancer types, particularly melanoma.
Mechanism of Action:
Box5 (TFA) acts as a competitive antagonist to Wnt5a, preventing its binding to its receptors, such as Frizzled-5 (Fzd5). This inhibition disrupts the downstream signaling cascade, leading to a reduction in intracellular calcium (Ca2+) release and the phosphorylation of Protein Kinase C (PKC).
Key In Vitro Findings:
| Cell Line | Assay | Effect of Box5 (TFA) | Key Findings |
| A2058 (Melanoma) | Cell Migration Assay | Inhibition | Box5 (TFA) significantly reduces Wnt5a-induced cell migration. |
| A2058 (Melanoma) | Cell Invasion Assay | Inhibition | Box5 (TFA) effectively blocks the invasion of melanoma cells through Matrigel. |
| A2058 (Melanoma) | Calcium Imaging | Inhibition of Ca2+ release | Box5 (TFA) prevents the transient increase in intracellular Ca2+ levels triggered by Wnt5a. |
| HTB63 (Melanoma) | Cell Migration Assay | Inhibition | Antagonizes the effects of endogenous Wnt5a, leading to decreased cell migration. |
| ARPE-19 (Retinal Pigment Epithelium) | Western Blot | Attenuation of EMT markers | Box5 (TFA) can counteract the effects of TGF-β1-induced epithelial-mesenchymal transition (EMT). |
In Vivo Effects of Box5 (TFA)
As of the latest available data, there are no peer-reviewed and published in vivo studies detailing the effects of Box5 (TFA) in animal models. While some conference abstracts have indicated that preclinical in vivo experiments in melanoma animal models were planned, the results of these studies have not been made publicly available in the scientific literature.
The absence of in vivo data for Box5 (TFA) is a critical consideration for its therapeutic potential. While the in vitro results are promising in demonstrating target engagement and cellular effects, the efficacy, pharmacokinetics, and potential toxicity of Box5 (TFA) in a whole-organism setting remain unknown.
For context, the Wnt5a signaling pathway, which Box5 (TFA) inhibits, has been shown to have context-dependent roles in cancer progression in vivo. In some cancers, like melanoma, high Wnt5a expression is associated with increased metastasis. In contrast, in other cancers, such as colorectal cancer, Wnt5a can act as a tumor suppressor. Therefore, the in vivo effects of a Wnt5a antagonist like Box5 (TFA) would likely be highly dependent on the cancer type and the specific tumor microenvironment.
Researchers interested in the therapeutic potential of targeting the Wnt5a pathway in vivo may look to studies on other Wnt5a inhibitors that have been evaluated in animal models. However, direct extrapolation of those results to Box5 (TFA) is not possible without specific preclinical data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro experiments cited in the evaluation of Box5 (TFA).
In Vitro Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Plate melanoma cells (e.g., A2058) in a 6-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing either vehicle control or different concentrations of Box5 (TFA). In experiments investigating the antagonism of Wnt5a, recombinant Wnt5a would be added with or without Box5 (TFA).
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.
-
Data Analysis: Measure the width of the wound at multiple points for each condition and time point. The rate of wound closure is calculated to determine the effect of Box5 (TFA) on cell migration.
In Vitro Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Use Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pores) coated with a layer of Matrigel to simulate the extracellular matrix.
-
Cell Seeding: Resuspend serum-starved melanoma cells in a serum-free medium containing either vehicle control or Box5 (TFA) and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or recombinant Wnt5a.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope. The results are expressed as the percentage of invasion relative to the control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: Wnt5a signaling pathway and the inhibitory action of Box5 (TFA).
Caption: Experimental workflow for the in vitro wound healing assay.
Caption: Experimental workflow for the in vitro Transwell invasion assay.
Independent Verification of Box5 (TFA)'s Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of Box5 (TFA) with other molecules targeting the Wnt signaling pathway, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of Box5 (TFA)'s mechanism of action.
Introduction to Box5 (TFA) and Wnt Signaling
Box5 (TFA) is a potent antagonist of Wnt5a, a key ligand in the non-canonical Wnt signaling pathway.[1][2] Wnt5a signaling is implicated in various cellular processes, including cell migration, proliferation, and inflammation. Dysregulation of the Wnt5a pathway has been linked to several diseases, including cancer. Box5 (TFA) functions by inhibiting Wnt5a-mediated signaling, leading to a reduction in intracellular calcium release and the inhibition of cell migration, particularly in melanoma cells.[1][2][3][4][5][6] This guide compares the mechanism and efficacy of Box5 (TFA) with two other well-characterized inhibitors of the Wnt pathway: IWP-2, a Porcupine inhibitor that blocks Wnt secretion, and FH535, an inhibitor of the canonical Wnt/β-catenin signaling pathway.
Comparative Analysis of Wnt Pathway Inhibitors
The following tables summarize the key characteristics and quantitative data for Box5 (TFA), IWP-2, and FH535, providing a basis for comparing their mechanisms of action and efficacy.
Table 1: General Properties of Wnt Pathway Inhibitors
| Feature | Box5 (TFA) | IWP-2 | FH535 |
| Target | Wnt5a | Porcupine O-acyltransferase | β-catenin/TCF complex, PPARγ, PPARδ |
| Mechanism of Action | Antagonizes Wnt5a binding to its receptor | Inhibits palmitoylation and secretion of all Wnt ligands | Inhibits the transcriptional activity of β-catenin |
| Signaling Pathway | Non-canonical Wnt/Ca2+ pathway | Pan-Wnt signaling (inhibits both canonical and non-canonical) | Canonical Wnt/β-catenin pathway |
| Primary Application | Research of melanoma and other cancers with elevated Wnt5a | Stem cell differentiation, cancer research | Cancer research (colon, lung, breast, pancreatic, hepatocellular) |
Table 2: Quantitative Comparison of Inhibitor Efficacy
| Inhibitor | Assay | Cell Line | IC50 / EC50 / % Inhibition | Reference |
| Box5 (TFA) | Wnt5a-induced Ca2+ release | A2058 melanoma | 70% inhibition at 100 µM | [7] |
| Wnt5a-stimulated p-MARCKS expression | A2058 melanoma | Decrease observed at 100 µM | [1][2] | |
| IWP-2 | Wnt processing and secretion (in vitro) | - | IC50 = 27 nM | [1][3][4][7][8] |
| Cell Proliferation | MiaPaCa2 pancreatic cancer | EC50 = 1.90 µM | [3][9] | |
| Cell Proliferation | SW620 colorectal cancer | EC50 = 1.90 µM | [3][9] | |
| Cell Proliferation | Panc-1 pancreatic cancer | EC50 = 2.33 µM | [3][9] | |
| Cell Proliferation | HEK293 | EC50 = 2.76 µM | [3][9] | |
| Cell Proliferation | Panc-89 pancreatic cancer | EC50 = 3.86 µM | [3][9] | |
| Cell Proliferation | HT29 colorectal cancer | EC50 = 4.67 µM | [3][9] | |
| Cell Proliferation | Capan-1 pancreatic cancer | EC50 = 2.05 µM | [3][9] | |
| Cell Proliferation | A818-6 ovarian cancer | EC50 = 8.96 µM | [3][9] | |
| FH535 | β-catenin target gene expression (LEF1, CCND1, cMYC) | Leukemia cell lines | IC50 = 358 nM | [10] |
| Cell Proliferation | HT29 colon cancer | IC50 = 18.6 µM | ||
| Cell Proliferation | SW480 colon cancer | IC50 = 33.2 µM | ||
| Cell Proliferation | LCSC, Huh7, PLC liver cancer | IC50 = 15.4 µM, 10.9 µM, 9.3 µM |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms of action for Box5 (TFA), IWP-2, and FH535.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Calcium Flux Assay
Objective: To measure changes in intracellular calcium concentration in response to Wnt5a stimulation and the inhibitory effect of Box5 (TFA).
Methodology:
-
Cell Culture: A2058 melanoma cells are cultured to an appropriate confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) for a specific duration at 37°C.
-
Washing: Excess dye is removed by washing the cells with a suitable buffer.
-
Baseline Measurement: The baseline fluorescence is recorded using a fluorometer or a fluorescence microscope.
-
Stimulation and Inhibition: Recombinant Wnt5a is added to the cells to induce calcium release. For inhibition studies, cells are pre-incubated with Box5 (TFA) at the desired concentration (e.g., 100 µM) before the addition of Wnt5a.
-
Data Acquisition: Fluorescence is continuously monitored to record the change in intracellular calcium levels over time.
-
Data Analysis: The change in fluorescence intensity is quantified to determine the extent of calcium release and the percentage of inhibition by Box5 (TFA).
Cell Migration/Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of Box5 (TFA) on the migratory and invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel (for invasion assays) or left uncoated (for migration assays).
-
Cell Seeding: Cancer cells (e.g., A2058 or HTB63 melanoma cells) are seeded in the upper chamber of the Transwell insert in serum-free medium. Box5 (TFA) can be added to the upper chamber along with the cells.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell movement.
-
Incubation: The plate is incubated for a specific period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.
-
Cell Removal: Non-migratory/non-invasive cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is then counted under a microscope or quantified by measuring the absorbance of the eluted stain.
Western Blot for Phospho-MARCKS
Objective: To determine the effect of Box5 (TFA) on the Wnt5a-induced phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a downstream effector of PKC.
Methodology:
-
Cell Treatment: A2058 melanoma cells are treated with recombinant Wnt5a in the presence or absence of Box5 (TFA) (e.g., 100 µM).
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated MARCKS (p-MARCKS). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the p-MARCKS bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in phosphorylation.
Conclusion
The independent verification of Box5 (TFA)'s mechanism of action confirms its role as a specific antagonist of the non-canonical Wnt5a signaling pathway. It effectively inhibits Wnt5a-induced calcium release and subsequent downstream events such as PKC activation and cell migration. In comparison, IWP-2 offers a broader inhibition of the Wnt pathway by targeting the secretion of all Wnt ligands, while FH535 specifically targets the canonical Wnt/β-catenin pathway. The choice of inhibitor will therefore depend on the specific research question and the desired level of selectivity in modulating Wnt signaling. The data and protocols presented in this guide provide a valuable resource for researchers to design and interpret experiments aimed at further elucidating the role of Wnt5a signaling and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A t-butyloxycarbonyl-modified Wnt5a-derived hexapeptide functions as a potent antagonist of Wnt5a-dependent melanoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Real-Time In Vitro Invasive Phenotypes | Springer Nature Experiments [experiments.springernature.com]
- 8. Mapping of Wnt-Frizzled interactions by multiplex CRISPR targeting of receptor gene families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Assessing Reproducibility of Wnt5a Antagonism: A Comparative Guide to Box5 (TFA)
For researchers, scientists, and drug development professionals investigating non-canonical Wnt signaling pathways, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Box5 (Trifluoroacetate), a potent and specific antagonist of Wnt5a, with other alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of its application and reproducibility.
Box5 (TFA) is a synthetic, t-butyloxycarbonyl-modified hexapeptide derived from Wnt5a that functions as a potent antagonist of Wnt5a-dependent signaling.[1] It has been shown to inhibit Wnt5a-mediated effects such as Ca2+ release and cell migration, particularly in the context of melanoma research.[2] This guide will delve into the available data to assess its performance and provide a framework for reproducible experimentation.
Performance Comparison of Wnt5a Antagonists
While a comprehensive head-to-head comparison of Box5 (TFA) with all available Wnt5a inhibitors is limited in the current literature, a study by O'Connell et al. (2018) provides a direct comparison with Rhosin, a RhoA inhibitor, in a spheroid invasion assay using melanoma cells. This data is crucial for understanding the relative efficacy of targeting Wnt5a directly versus downstream effectors.
| Inhibitor | Target | Cell Lines Tested | Assay | Concentration | Observed Effect on Invasion |
| Box5 | Wnt5a | HTB63, WM852 (Melanoma) | Spheroid Invasion Assay | 200 µM | Significant inhibition of invasion |
| Rhosin | RhoA | HTB63, WM852 (Melanoma) | Spheroid Invasion Assay | 10 µM | Significant inhibition of invasion |
| Box5 + Rhosin | Wnt5a and RhoA | HTB63, WM852 (Melanoma) | Spheroid Invasion Assay | 200 µM + 10 µM | More effective inhibition than either agent alone |
Table 1: Comparison of Box5 and Rhosin in Melanoma Cell Invasion. This table summarizes the findings of a study comparing the effects of Box5 and Rhosin on the invasion of melanoma cell lines. The data indicates that both inhibitors are effective, with a combination showing enhanced efficacy.
Experimental Protocols
Reproducibility is critically dependent on detailed and consistent experimental protocols. Below are methodologies for key experiments involving Box5 (TFA).
Cell Migration Assay (Wound Healing Assay)
This protocol is adapted from the original study describing Box5 and is a common method to assess cell migration.
Materials:
-
Melanoma cell lines (e.g., A2058, HTB63)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Wnt5a (rWnt5a)
-
Box5 (TFA)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Create a "wound" in the cell monolayer by scratching with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the desired concentrations of rWnt5a and/or Box5 (TFA). A typical concentration for Box5 is 100 µM.[2] Include a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the wounds at the start of the experiment (0 hours) and at various time points (e.g., 24, 48 hours).
-
Quantify the wound closure by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ).
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Melanoma cell lines
-
Serum-free medium
-
Medium supplemented with a chemoattractant (e.g., 10% fetal bovine serum)
-
Box5 (TFA)
-
Transwell inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel or other basement membrane extract
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing the desired concentration of Box5 (TFA) or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Fill the lower chamber of the 24-well plate with medium containing a chemoattractant.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify invasion.
Visualizing the Molecular Pathway and Experimental Workflow
Understanding the underlying biological pathways and the experimental process is crucial for interpreting results. The following diagrams were generated using Graphviz to illustrate these concepts.
Discussion on Reproducibility
The reproducibility of experiments involving non-canonical Wnt signaling can be challenging due to the complexity and context-dependent nature of these pathways. Several factors can contribute to variability in experimental outcomes:
-
Cell Line Specificity: The response to Wnt5a and its inhibitors can vary significantly between different cell lines, and even between different passages of the same cell line.
-
Reagent Quality: The purity and activity of recombinant Wnt5a and the stability of inhibitors like Box5 (TFA) are critical for consistent results.
-
Assay Conditions: Minor variations in assay conditions, such as cell density, serum concentration, and incubation time, can influence the outcome of migration and invasion assays.
-
Subjectivity in Quantification: Manual quantification of wound healing or cell counting in invasion assays can introduce user bias. Automated image analysis is recommended to improve objectivity.
While specific studies on the reproducibility of Box5 (TFA) experiments are not yet prevalent, the available data suggests it is a specific and potent antagonist of Wnt5a. To enhance the reproducibility of experiments using Box5 (TFA), it is crucial to carefully control for the factors mentioned above, perform adequate biological and technical replicates, and thoroughly document all experimental details. The use of orthogonal assays to confirm findings is also highly recommended.
References
A Comparative Guide to Box5 (TFA) and Other Wnt Signaling Research Tools
For researchers in oncology, developmental biology, and drug discovery, the targeted modulation of Wnt signaling pathways is a critical area of investigation. Wnt5a, a key ligand in the non-canonical Wnt pathway, has been implicated in various cellular processes, including cell migration, proliferation, and inflammation. Its dysregulation is linked to several cancers, particularly melanoma. This guide provides a comparative overview of Box5 (TFA), a specific Wnt5a antagonist, and other research tools used to probe Wnt signaling, with a focus on providing researchers with the necessary data and protocols to make informed decisions for their experimental designs.
Introduction to Wnt5a and its Modulation
The Wnt signaling network is broadly divided into two main branches: the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. Wnt5a predominantly signals through the non-canonical pathway, which can, depending on the cellular context, either activate or inhibit the canonical pathway.[1] The non-canonical Wnt5a pathway plays a crucial role in regulating cell motility and invasion, making it a significant target for cancer research.[2] Molecules that can precisely modulate this pathway are invaluable tools for elucidating its function and therapeutic potential.
Comparative Analysis of Wnt Signaling Inhibitors
This section compares Box5 (TFA), a specific Wnt5a antagonist, with IWP-2, a broader inhibitor of Wnt signaling.
Box5 (TFA): A Specific Wnt5a Antagonist
Box5 (TFA) is a potent and specific antagonist of the Wnt5a ligand.[3][4] It is a modified hexapeptide derived from Wnt5a itself and functions by inhibiting Wnt5a-mediated signaling events, such as intracellular calcium release and the phosphorylation of downstream targets like Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[3][5] Its primary application in research has been to block Wnt5a-dependent cell migration and invasion, particularly in melanoma cell lines.[3][5]
IWP-2: A Broad-Spectrum Wnt Signaling Inhibitor
IWP-2 is a small molecule inhibitor that targets Porcupine (Porcn), a membrane-bound O-acyltransferase.[6][7][8][9] Porcupine is essential for the palmitoylation of all Wnt ligands, a critical step for their secretion and subsequent signaling activity. By inhibiting Porcupine, IWP-2 effectively blocks the secretion of all Wnt proteins, thereby inhibiting both canonical and non-canonical Wnt pathways.[6][8] This makes IWP-2 a powerful tool for studying the general effects of Wnt signaling blockade.
Quantitative Data Summary
| Feature | Box5 (TFA) | IWP-2 |
| Target | Wnt5a ligand[3][4] | Porcupine (Porcn) O-acyltransferase[6][7][8][9] |
| Mechanism of Action | Antagonizes Wnt5a binding to its receptor(s) | Inhibits the palmitoylation and secretion of all Wnt ligands[6][8] |
| Specificity | Specific for Wnt5a | Broad-spectrum Wnt inhibitor |
| Reported IC50 | Data not available for direct Wnt5a inhibition | 27 nM for Porcupine inhibition in a cell-free assay[8] |
| Key Cellular Effects | Inhibits Wnt5a-mediated Ca2+ release and cell migration[3][4] | Blocks all Wnt-dependent signaling, affects cell differentiation and proliferation[7][9] |
| Primary Research Area | Melanoma cell migration and invasion[3][5] | Stem cell differentiation, developmental biology, broad cancer research[7][9] |
Experimental Protocols
Cell Migration Assay using a Boyden Chamber (Transwell Assay)
This protocol is a representative method for assessing the effect of Wnt5a inhibitors, such as Box5 (TFA), on the migratory capacity of melanoma cells.
Materials:
-
Melanoma cell line (e.g., A375, SK-MEL-28)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Box5 (TFA) or other inhibitors
-
24-well plate with Boyden chamber inserts (8 µm pore size)
-
Matrigel (for invasion assays)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Culture: Culture melanoma cells in standard culture medium until they reach 70-80% confluency.
-
Cell Starvation: The day before the assay, replace the culture medium with serum-free medium and incubate for 12-24 hours. This enhances the chemotactic response.
-
Preparation of Inserts (for invasion assay): If performing an invasion assay, coat the top of the Boyden chamber inserts with a thin layer of Matrigel diluted in cold, serum-free medium. Allow the Matrigel to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
Preparation of Chemoattractant: To the lower chamber of the 24-well plate, add culture medium containing 10% FBS as a chemoattractant.
-
Cell Seeding: Harvest the starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. If using an inhibitor, pre-incubate the cells with the desired concentration of Box5 (TFA) or other compounds for a specified time (e.g., 30 minutes at 37°C).
-
Loading the Inserts: Carefully add the cell suspension (containing the inhibitor or vehicle control) to the upper chamber of the Boyden chamber inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours, or until a sufficient number of cells have migrated.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the insert membrane by immersing the insert in a fixation solution for 15-20 minutes. After fixation, stain the cells with Crystal Violet for 10-15 minutes or with a fluorescent dye like DAPI.
-
Quantification: After staining, wash the inserts with PBS and allow them to air dry. Count the number of migrated cells in several random fields of view using an inverted microscope. For fluorescently stained cells, images can be captured and quantified using image analysis software.
Visualizing the Mechanism of Action
Wnt5a Signaling Pathway and Points of Inhibition
The following diagram illustrates the non-canonical Wnt5a signaling pathway and highlights the distinct points of intervention for Box5 (TFA) and IWP-2.
Wnt5a signaling and inhibitor action.
Logical Workflow for Selecting a Wnt Inhibitor
The choice between a specific Wnt5a antagonist like Box5 (TFA) and a broad-spectrum inhibitor like IWP-2 depends on the research question.
References
- 1. Purified Wnt5a Protein Activates or Inhibits β-Catenin–TCF Signaling Depending on Receptor Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are WNT5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Box5 (TFA) - Immunomart [immunomart.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Handling of Box5 (TFA): A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Box5, a peptide with a trifluoroacetic acid (TFA) counter-ion. The primary hazard associated with this compound is the presence of TFA, a strong corrosive acid. Adherence to the following procedures is critical to minimize risks and ensure safe operational and disposal practices.
Engineering Controls and Personal Protective Equipment (PPE)
When handling Box5 (TFA), a multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential.
Engineering Controls: The primary line of defense is to handle Box5 (TFA) within a properly functioning chemical fume hood.[1] This minimizes the inhalation of corrosive vapors. The fume hood should be certified annually to ensure it provides adequate protection.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling Box5 (TFA).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves are required. For low-volume applications, nitrile gloves are often sufficient. For high-volume (>500 mL) or prolonged handling, heavy-duty gloves such as butyl rubber or Viton are recommended.[1] Double gloving is also a recommended practice.[2] | Protects skin from severe chemical burns. TFA can cause burns that may not be immediately painful.[3] |
| Eye Protection | ANSI-approved chemical splash goggles are required.[1] For high-volume applications, a face shield should be worn in addition to goggles.[1] | Protects eyes from splashes, which can cause severe burns and potentially blindness.[1] |
| Skin and Body Protection | A buttoned, full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[1] For high-volume applications, a chemical-resistant apron is also recommended.[1] | Prevents accidental skin contact with the corrosive material. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If work must be conducted outside of a fume hood, a full-face respirator may be necessary. A respiratory protection analysis should be performed by Environmental Health & Safety (EH&S).[1] | Protects the respiratory tract from corrosive vapors that can cause severe irritation and damage.[1] |
Glove Compatibility for Trifluoroacetic Acid
Selecting the appropriate glove material is critical for preventing skin exposure. The following table summarizes the chemical resistance of common glove materials to Trifluoroacetic Acid. Breakthrough time indicates the time it takes for the chemical to permeate the glove material.
| Glove Material | Breakthrough Time (hours) | Rating |
| Butyl Rubber | > 8 | Excellent |
| Viton | > 8 | Excellent |
| Neoprene | > 4 | Good |
| Nitrile | < 1 | Not Recommended for prolonged contact |
| Natural Rubber (Latex) | < 1 | Not Recommended |
Data compiled from various chemical resistance charts.[4][5][6][7] It is crucial to consult the specific glove manufacturer's chemical resistance data.
Operational Plan: Step-by-Step Handling Protocol
A standardized protocol for handling Box5 (TFA) is essential to ensure consistent and safe practices within the laboratory.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is on and functioning correctly.
- Don all required PPE as outlined in the table above.
- Verify the availability and accessibility of an emergency eyewash station and safety shower.
- Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
2. Handling and Use:
- Always handle Box5 (TFA) within the fume hood.
- When diluting, always add acid to water , never the other way around, to prevent a violent exothermic reaction.[1][2]
- Keep containers of Box5 (TFA) tightly closed when not in use.[1]
- Transport the chemical in a secondary container to prevent spills.[1]
3. Storage:
- Store Box5 (TFA) in a cool, dry, well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and metals.[1][8]
- Ensure the storage container is clearly labeled and in good condition.[1]
Disposal Plan: Managing Box5 (TFA) Waste
Proper disposal of Box5 (TFA) waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- All materials contaminated with Box5 (TFA), including pipette tips, gloves, and empty containers, must be disposed of as hazardous waste.
- Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.
2. Waste Segregation:
- Trifluoroacetic acid waste must be segregated from incompatible materials, particularly bases and oxidizing agents.[1]
3. Disposal Procedure:
- Do not pour any Box5 (TFA) waste down the drain.[1]
- Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves submitting a request to the Environmental Health & Safety department.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2][10] |
| Minor Spill (<500 mL) | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for hazardous waste disposal.[1] |
| Major Spill (>500 mL) | Evacuate the area immediately. Alert others and contact your institution's emergency response team or dial 911.[1] |
Visual Workflow for Handling Box5 (TFA)
The following diagram illustrates the logical workflow for the safe handling of Box5 (TFA) from preparation to disposal.
Caption: Workflow for Safe Handling of Box5 (TFA).
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. amherst.edu [amherst.edu]
- 3. Choosing the right chemical resistant gloves | Canadian Occupational Safety [thesafetymag.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. oehs.ecu.edu [oehs.ecu.edu]
- 7. static.csbsju.edu [static.csbsju.edu]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
